Product packaging for Salbutamol-d9 (acetate)(Cat. No.:)

Salbutamol-d9 (acetate)

Cat. No.: B15088746
M. Wt: 308.42 g/mol
InChI Key: FNSZTAIRFCUOBB-KYRNGWDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Salbutamol-d9 (acetate) is a useful research compound. Its molecular formula is C15H25NO5 and its molecular weight is 308.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality Salbutamol-d9 (acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Salbutamol-d9 (acetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO5 B15088746 Salbutamol-d9 (acetate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H25NO5

Molecular Weight

308.42 g/mol

IUPAC Name

acetic acid;4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

InChI

InChI=1S/C13H21NO3.C2H4O2/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-2(3)4/h4-6,12,14-17H,7-8H2,1-3H3;1H3,(H,3,4)/i1D3,2D3,3D3;

InChI Key

FNSZTAIRFCUOBB-KYRNGWDOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O.CC(=O)O

Canonical SMILES

CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Origin of Product

United States

Foundational & Exploratory

What is Salbutamol-d9 (acetate) and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Salbutamol-d9 (acetate)

Introduction

Salbutamol-d9 (acetate), also known as Albuterol-d9 (acetate), is the deuterium-labeled form of Salbutamol.[1] It serves as a critical analytical tool, primarily utilized as an internal standard for the quantification of Salbutamol in biological matrices through gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques.[2] The stable, heavy isotopes of hydrogen (deuterium) incorporated into the molecule allow it to be distinguished from the unlabeled analyte by its mass, without significantly altering its chemical and physical properties.[3] This ensures similar behavior during sample preparation and chromatographic separation, making it an ideal internal standard for therapeutic drug monitoring, pharmacokinetic studies, and anti-doping analyses.[3][4][5]

The parent compound, Salbutamol, is a short-acting β2-adrenergic receptor agonist widely used for the treatment of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][6] It functions by relaxing the smooth muscle of the airways.[1]

Chemical Structure and Properties

Salbutamol-d9 (acetate) is the acetate salt of Salbutamol where nine hydrogen atoms on the tert-butyl group have been replaced by deuterium.[2][7] This isotopic labeling results in a mass shift that is readily detectable by mass spectrometry.

  • Formal Name: α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol acetate[2]

  • Synonyms: (±)-Albuterol-d9 acetate, (±)-Salbutamol-d9 acetate salt, DL-Salbutamol-d9 acetate[2][7]

  • Chemical Formula: C₁₃D₉H₁₂NO₃ · C₂H₄O₂[7]

The structural formula of Salbutamol-d9 is provided below, indicating the positions of the deuterium atoms.

Chemical structure of Salbutamol-d9

Caption: Chemical structure of Salbutamol-d9.

Quantitative Data

The key quantitative properties of Salbutamol-d9 (acetate) are summarized in the table below. This data is essential for its application in analytical methodologies.

PropertyValueSource(s)
CAS Number 1781417-68-2, 1173021-73-2[1][2]
Molecular Weight 308.42 g/mol [7]
Molecular Formula C₁₃D₉H₁₂NO₃ · C₂H₄O₂[7]
Purity (Deuterated Forms) ≥99% (d₁-d₉)[2]
Parent Compound [M+H]⁺ m/z 240.2[8][9]
Parent Compound Product Ion m/z 148.1[8]
Deuterated Compound [M+H]⁺ m/z 249.4 (inferred)
Deuterated Product Ion m/z 157.1 (inferred)

Experimental Protocols

Salbutamol-d9 (acetate) is predominantly used as an internal standard in quantitative bioanalytical methods. Below is a representative protocol for the determination of Salbutamol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of Salbutamol in human plasma using Salbutamol-d9 as an internal standard.

1. Materials and Reagents:

  • Salbutamol reference standard

  • Salbutamol-d9 (acetate) internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water[4]

  • Ammonium acetate[8]

  • Ethyl acetate (for extraction)[8]

  • Human plasma (blank)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of Salbutamol-d9 (acetate) working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.

  • For calibration standards and quality controls, add the corresponding spiking solutions of Salbutamol.

  • Vortex mix for 30 seconds.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex mix vigorously for 2 minutes to extract the analytes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 30:70 acetonitrile:5 mM ammonium acetate) and vortex.[8]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][10]

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[8][11]

  • Mobile Phase: Acetonitrile and 5 mM ammonium acetate (30:70, v/v).[8]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[9]

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Salbutamol Transition: m/z 240.2 → 148.1[8]

    • Salbutamol-d9 Transition: m/z 249.4 → 157.1 (inferred)

4. Data Analysis:

  • Integrate the peak areas for both Salbutamol and Salbutamol-d9 for each sample.

  • Calculate the peak area ratio (Salbutamol/Salbutamol-d9).

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of Salbutamol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Salbutamol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.

Salbutamol_Signaling Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Smooth Muscle Relaxation PKA->Smooth_Muscle Leads to

Caption: β2-Adrenergic receptor signaling cascade initiated by Salbutamol.

Bioanalytical Workflow Using Salbutamol-d9

The following diagram illustrates a typical workflow for the quantification of Salbutamol in a biological sample using Salbutamol-d9 (acetate) as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Salbutamol-d9 (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Workflow for bioanalytical quantification using an internal standard.

References

Physical and chemical properties of Salbutamol-d9 (acetate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Salbutamol-d9 (acetate), a deuterated analog of the widely-used bronchodilator, Salbutamol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of key biological pathways and analytical workflows.

Core Physical and Chemical Properties

Salbutamol-d9 (acetate) is a stable, isotopically labeled form of Salbutamol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based quantification assays.[1][2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Salbutamol-d9 (acetate) and its non-deuterated counterpart for comparative purposes.

Table 1: General and Chemical Properties

PropertySalbutamol-d9 (acetate)Salbutamol
Chemical Name α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol acetate4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Synonyms (±)-Albuterol-d9 acetate, (±)-Salbutamol-d9 acetate, DL-Salbutamol-d9 acetateAlbuterol, Ventolin, Proventil
Molecular Formula C₁₃H₁₂D₉NO₃ · C₂H₄O₂C₁₃H₂₁NO₃
Molecular Weight 308.42 g/mol [4][5]239.31 g/mol [6]
CAS Number 1781417-68-218559-94-9[6]
Appearance White to off-white crystalline solid[6]White to off-white crystalline solid[6]
Purity ≥99% deuterated forms (d₁-d₉)[3]≥98%

Table 2: Physical Properties

PropertyValue (Salbutamol)Notes
Melting Point 157-158 °CIsotopic labeling is not expected to significantly alter the melting point.
Boiling Point 433.5 °C at 760 mmHg (estimated)
Solubility
   WaterSlightly soluble[3]
   MethanolSlightly soluble[3]
   Ethanol~10 mg/mL[7]Data for non-deuterated Salbutamol.
   DMSO~5 mg/mL[7]Data for non-deuterated Salbutamol.
   PBS (pH 7.2)~5 mg/mL[7]Data for non-deuterated Salbutamol.
UV Absorption Maxima (λmax) 226 nm, 277 nm[7]In ethanol.

Experimental Protocols

This section details representative experimental methodologies for the analysis of Salbutamol, where Salbutamol-d9 is commonly employed as an internal standard.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the quantification of Salbutamol in biological matrices, such as plasma or urine, using Salbutamol-d9 as an internal standard.

2.1.1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate amount of Salbutamol-d9 (acetate) solution as the internal standard.

  • Precondition a suitable solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange or a hydrophilic-lipophilic balanced sorbent) with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and the internal standard with a stronger organic solvent, often containing a small amount of acid or base to facilitate elution (e.g., 5% formic acid in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.

      • MRM Transition for Salbutamol: m/z 240.2 → 148.1

      • MRM Transition for Salbutamol-d9: m/z 249.2 → 157.1 (Note: The exact masses will depend on the specific deuteration pattern).

Biological Activity and Signaling Pathway

Salbutamol is a selective β₂-adrenergic receptor agonist.[1][2] Its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation.[8] This action is mediated through a well-defined signaling cascade.

β₂-Adrenergic Receptor Signaling Pathway

The binding of Salbutamol to the β₂-adrenergic receptor on the surface of airway smooth muscle cells initiates a series of intracellular events:

  • Receptor Activation: Salbutamol binds to the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, causing bronchodilation.[9][10]

The following diagram illustrates this signaling pathway.

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Salbutamol Salbutamol B2AR β₂-Adrenergic Receptor Salbutamol->B2AR Gs Gs Protein (inactive) B2AR->Gs activates Gs_active Gs Protein (active) AC Adenylyl Cyclase (inactive) Gs_active->AC activates AC_active Adenylyl Cyclase (active) ATP ATP cAMP cAMP ATP->cAMP catalyzed by PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation leads to

Caption: The β₂-adrenergic signaling cascade initiated by Salbutamol.

Representative Experimental Workflow

The following diagram outlines a typical workflow for the quantification of Salbutamol in a biological matrix using Salbutamol-d9 (acetate) as an internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Start Biological Sample (e.g., Plasma, Urine) Spike Spike with Salbutamol-d9 (IS) Start->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Salbutamol Calibration->Quantification Result Final Concentration Report Quantification->Result

References

The Application of Salbutamol-d9 (acetate) in the Pharmacokinetic Analysis of Salbutamol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Salbutamol-d9 (acetate) as an internal standard for the quantitative analysis of Salbutamol in pharmacokinetic studies. The use of deuterated internal standards is a critical component of modern bioanalytical techniques, offering enhanced accuracy and precision in drug quantification.

Introduction to Salbutamol and the Role of Deuterated Internal Standards

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion—is fundamental to optimizing its therapeutic use and developing new drug formulations.

Accurate quantification of Salbutamol in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard, such as Salbutamol-d9, is the gold standard for quantitative analysis by mass spectrometry.[2] Deuterated standards exhibit nearly identical chemical and physical properties to the analyte but have a different mass. This allows for the correction of variability during sample preparation and analysis, including extraction efficiency and matrix effects.[2] Salbutamol-d9 (acetate) is a commonly used deuterated internal standard for this purpose.[3][4][5]

Salbutamol Pharmacokinetics: A Summary

Salbutamol can be administered via inhalation, orally, or intravenously.[6] Its pharmacokinetic parameters vary significantly depending on the route of administration.

Key Pharmacokinetic Parameters of Salbutamol

ParameterInhaled AdministrationOral AdministrationIntravenous Administration
Bioavailability ~10% reaches the lungs~50%100%
Time to Peak Plasma Concentration (Tmax) ~30 minutes≤2 hoursNot Applicable
Elimination Half-life (t½) 3.8 to ~5 hours5-6 hours4-6 hours
Metabolism Primarily in the liver to the inactive sulfate conjugate.[1][7]Extensive first-pass metabolism in the liver.[6]Metabolized in the liver.
Excretion Mainly via urine as unchanged drug and metabolites.[7]Primarily in urine; a small fraction in feces.[7][8]Excreted in the urine as unchanged drug and metabolites.

Signaling and Metabolic Pathways of Salbutamol

Salbutamol exerts its therapeutic effect by binding to β2-adrenergic receptors on airway smooth muscle cells. This interaction initiates a signaling cascade that leads to bronchodilation.

Salbutamol Signaling Pathway

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR binds Gs_protein Gs Protein Beta2AR->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Myosin_LCK Myosin Light Chain Kinase (MLCK) (inhibition) PKA->Myosin_LCK phosphorylates (inhibits) Relaxation Bronchial Smooth Muscle Relaxation Myosin_LCK->Relaxation leads to

Caption: Salbutamol's signaling cascade leading to bronchodilation.

Salbutamol Metabolic Pathway

The primary metabolic pathway for Salbutamol is sulfation in the liver, forming the inactive metabolite Salbutamol-4'-O-sulfate. A minor pathway involves glucuronidation.

Salbutamol_Metabolism Salbutamol Salbutamol SULT1A3 Sulfotransferase (SULT1A3) Salbutamol->SULT1A3 major pathway UGT UDP-Glucuronosyltransferase (UGT) Salbutamol->UGT minor pathway Sulfate Salbutamol-4'-O-sulfate (inactive) SULT1A3->Sulfate Excretion Renal Excretion Sulfate->Excretion Glucuronide Salbutamol Glucuronide (minor, inactive) UGT->Glucuronide Glucuronide->Excretion

Caption: Major and minor metabolic pathways of Salbutamol.

Experimental Protocol: Quantification of Salbutamol in Human Plasma using LC-MS/MS

This section outlines a typical experimental workflow for the quantification of Salbutamol in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Salbutamol-d9 as an internal standard.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample Collection Add_IS 2. Addition of Salbutamol-d9 (acetate) Internal Standard Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (e.g., with acetonitrile) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 6. Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation 7. Chromatographic Separation (C18 column) Reconstitution->LC_Separation ESI 8. Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection 9. Mass Spectrometric Detection (MRM mode) ESI->MS_Detection Quantification 10. Quantification (Peak Area Ratio) MS_Detection->Quantification PK_Analysis 11. Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for Salbutamol quantification in plasma.

Detailed Methodologies

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of Salbutamol-d9 (acetate) internal standard solution (concentration will depend on the expected analyte concentration range).

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution depending on the complexity of the sample matrix. A typical starting condition is 95% A and 5% B.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

3. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) -> Product Ion (Q3) Salbutamol: m/z 240.2 -> 148.1[9] Salbutamol-d9: m/z 249.2 -> 157.1 (predicted)
Collision Energy Optimized for each transition, typically in the range of 10-30 eV.
Dwell Time 100-200 ms

Conclusion

The use of Salbutamol-d9 (acetate) as an internal standard in LC-MS/MS-based pharmacokinetic studies of Salbutamol provides a robust and reliable method for accurate drug quantification. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating the design and execution of bioanalytical studies. The continued application of such precise analytical techniques is paramount for advancing our understanding of Salbutamol's clinical pharmacology and for the development of improved therapeutic strategies for respiratory diseases.

References

The Indispensable Role of Deuterium Labeling in the Bioanalysis of Salbutamol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic efficacy is directly related to its concentration at the site of action. Consequently, accurate and precise quantification of Salbutamol in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and doping control. This technical guide provides an in-depth exploration of the critical role of deuterium-labeled Salbutamol, specifically Salbutamol-d9 (acetate), in achieving reliable and robust bioanalytical data.

Deuterium labeling involves the substitution of hydrogen atoms with their stable isotope, deuterium. This subtle modification results in a molecule that is chemically identical to the parent compound but possesses a higher mass. This unique characteristic makes deuterium-labeled compounds, such as Salbutamol-d9, ideal internal standards for mass spectrometry-based quantification methods[2].

The Core Function of Salbutamol-d9: An Ideal Internal Standard

In quantitative analysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a known amount to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.

Salbutamol-d9 serves as an exemplary internal standard for Salbutamol analysis due to the following reasons:

  • Chemical and Physical Equivalence: Salbutamol-d9 exhibits nearly identical chemical and physical properties to unlabeled Salbutamol. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively tracking and compensating for any variations in these processes.

  • Mass Differentiation: The nine deuterium atoms in Salbutamol-d9 give it a distinct mass from the unlabeled analyte. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification without mutual interference.

  • Co-elution: Due to their similar physicochemical properties, Salbutamol and Salbutamol-d9 co-elute during chromatographic separation. This is a crucial characteristic for an internal standard as it ensures that both compounds experience the same matrix effects at the same time, leading to more accurate quantification.

Synthesis of Salbutamol-d9 (Acetate)

While specific, proprietary synthesis methods for commercially available Salbutamol-d9 are not always publicly disclosed, a plausible synthetic route can be conceptualized based on established organic chemistry principles and known methods for deuterium labeling. The deuterium atoms in Salbutamol-d9 are located on the tert-butyl group.

A likely approach involves the use of a deuterated starting material, such as deuterated tert-butylamine (tert-butylamine-d9). This deuterated amine can then be reacted with a suitable protected precursor of the Salbutamol backbone.

Plausible Synthetic Scheme:

A common route to Salbutamol involves the reaction of a protected bromoketone intermediate with tert-butylamine. To synthesize Salbutamol-d9, this reaction would be performed with tert-butylamine-d9.

  • Preparation of the Bromoketone Intermediate: Starting from a protected p-hydroxyacetophenone, bromination would yield the α-bromoketone.

  • Reaction with Deuterated Amine: The bromoketone intermediate is then reacted with tert-butylamine-d9.

  • Reduction and Deprotection: The resulting aminoketone is then reduced, typically using a reducing agent like sodium borohydride, to form the alcohol. Finally, removal of the protecting groups yields Salbutamol-d9.

Quantitative Analysis of Salbutamol using Salbutamol-d9

The use of Salbutamol-d9 as an internal standard has been instrumental in the development of sensitive and robust LC-MS/MS methods for the quantification of Salbutamol in various biological matrices.

Data Presentation

The following tables summarize quantitative data from various studies that have utilized deuterium-labeled Salbutamol as an internal standard.

Table 1: LC-MS/MS Method Parameters for Salbutamol Quantification in Human Urine

ParameterMethod 1 (Direct Injection)[3][4]Method 2 (SPE)[5]
Internal Standard Salbutamol-d6Salbutamol-d6
Sample Preparation Dilution and direct injectionSolid-Phase Extraction (SPE)
Linearity Range 200 - 2000 ng/mL0.1 - 10 µg/kg
Lower Limit of Quantification (LLOQ) 20 ng/mL0.1 µg/kg (as CCα)
Interday Precision (%RSD) 14.1% (at 200 ng/mL), 7.1% (at 500 ng/mL), 4.8% (at 1000 ng/mL)Not explicitly stated in the same format
Recovery Not applicable (direct injection)~95%

Table 2: LC-MS/MS Method Parameters for Salbutamol Quantification in Human Plasma

ParameterMethod 1[6][7]Method 2
Internal Standard Acetaminophen (Note: Deuterated standard is preferred)Salbutamol-d3
Sample Preparation Liquid-Liquid Extraction (LLE) with ethyl acetateProtein precipitation with acetonitrile
Linearity Range 0.05 - 20 ng/mL0.100-10.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.02 ng/mL0.100 ng/mL
Intra- and Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%

Experimental Protocols

Protocol 1: Direct Quantification of Salbutamol in Human Urine by LC-MS/MS[3][4]

This method is rapid and requires minimal sample preparation.

  • Sample Preparation:

    • To a 100 µL aliquot of urine, add a known concentration of Salbutamol-d6 internal standard solution.

    • Vortex the sample to ensure homogeneity.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 10 µL) of the prepared sample directly onto the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Salbutamol: m/z 240 -> 148

        • Salbutamol-d6: m/z 246 -> 148

Protocol 2: Quantification of Salbutamol in Human Plasma by LC-MS/MS with Protein Precipitation

This method is suitable for the analysis of Salbutamol in plasma samples.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add a known concentration of Salbutamol-d3 internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the sample for 1 minute.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic and Mass Spectrometric Conditions: Similar to those described in Protocol 1, with potential modifications to the gradient and MRM transitions as needed.

Mandatory Visualizations

Salbutamol Signaling Pathway

Salbutamol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to bronchodilation.

Salbutamol_Signaling_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Salbutamol Salbutamol Salbutamol->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_reduction Decreased Intracellular Ca2+ PKA->Ca2_reduction Leads to Relaxation Smooth Muscle Relaxation (Bronchodilation) Ca2_reduction->Relaxation Causes

Caption: The β2-adrenergic receptor signaling pathway initiated by Salbutamol.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of Salbutamol using Salbutamol-d9 as an internal standard.

Experimental_Workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_interpretation Data Interpretation Dosing Drug Administration (e.g., Inhalation or Oral) Sampling Biological Sample Collection (e.g., Blood, Urine) at Defined Time Points Dosing->Sampling Preparation Sample Preparation (e.g., Protein Precipitation, SPE) + Addition of Salbutamol-d9 Sampling->Preparation LC_MSMS LC-MS/MS Analysis Preparation->LC_MSMS Quantification Data Acquisition and Quantification LC_MSMS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Results Determination of PK Parameters (e.g., Cmax, Tmax, AUC, t1/2) PK_Modeling->Results

References

The Use of Salbutamol-d9 (Acetate) as a Tracer in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring safety. Stable isotope-labeled compounds, such as Salbutamol-d9 (acetate), serve as powerful tools in metabolic research. While deuterated Salbutamol is commonly employed as an internal standard in bioanalytical methods for its parent compound, this guide explores its potential and proposed application as a metabolic tracer to elucidate the biotransformation and disposition of Salbutamol. This document provides a comprehensive overview of Salbutamol's pharmacokinetics, metabolism, and a detailed, proposed experimental protocol for conducting metabolic studies using Salbutamol-d9 as a tracer.

Pharmacokinetics of Salbutamol

The pharmacokinetic profile of Salbutamol varies significantly depending on the route of administration. Key parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Salbutamol Following Oral Administration
ParameterValueReference
Bioavailability ~50%[1]
Time to Peak Plasma Concentration (Tmax) 2-3 hours[2]
Peak Plasma Concentration (Cmax) after 8mg dose 35-40 ng/mL[3]
Elimination Half-life (t½) 3.86 ± 0.83 hours[1]
Volume of Distribution (Vd) 156 ± 38 L[4]
Renal Clearance 272 ± 38 mL/min[1]
Protein Binding Weakly bound[4]
Table 2: Pharmacokinetic Parameters of Salbutamol Following Inhaled Administration
ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~3 hours[5]
Elimination Half-life (t½) 2.7 - 5 hours[4]
Systemic Bioavailability 10-20% of inhaled dose reaches the lungs[6]
Peak Plasma Concentration (Cmax) after 1.2mg dose 3.4 ± 1.1 µg/L[7]

Metabolism of Salbutamol

Salbutamol is primarily metabolized in the liver, with sulfation being the major biotransformation pathway. The main metabolite is the inactive Salbutamol 4'-O-sulfate.[5] A smaller fraction may undergo glucuronidation.[4] After oral administration, a significant first-pass metabolism occurs, with approximately 50% of the drug being metabolized before reaching systemic circulation.[8]

Table 3: Urinary Excretion of Salbutamol and its Metabolites
Route of AdministrationUnchanged Salbutamol (% of dose)Salbutamol-4'-O-Sulfate (% of dose)Total Urinary Excretion (% of dose)Reference
Intravenous 64.2 ± 7.112.0 ± 3.176.2[1]
Oral 31.8 ± 1.948.2 ± 7.380.0[1]
Inhaled --80-100 (unchanged and metabolites)[5]

Signaling Pathway of Salbutamol

Salbutamol exerts its therapeutic effect by binding to β2-adrenergic receptors, primarily on the smooth muscle cells of the airways. This interaction initiates a signaling cascade that leads to bronchodilation.

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway of Salbutamol.

Metabolic Pathways of Salbutamol

The primary metabolic transformations of Salbutamol involve conjugation reactions.

Salbutamol_Metabolism cluster_main Major Pathway cluster_minor Minor Pathway Salbutamol Salbutamol Sulfate Salbutamol-4'-O-Sulfate (Inactive) Salbutamol->Sulfate Sulfation Glucuronide Salbutamol Glucuronide (Minor, Inactive) Salbutamol->Glucuronide Glucuronidation SULT Sulfotransferase (e.g., SULT1A3) Salbutamol->SULT UGT UDP-Glucuronosyltransferase Salbutamol->UGT SULT->Sulfate UGT->Glucuronide

Caption: Primary Metabolic Pathways of Salbutamol.

Proposed Experimental Protocol for a Metabolic Study Using Salbutamol-d9 (Acetate) as a Tracer

This section outlines a hypothetical experimental workflow for tracing the metabolism of Salbutamol using Salbutamol-d9.

Experimental_Workflow cluster_study_design Study Design and Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Quantification Subject Human Subject (Fasted) Dosing Oral Administration of Salbutamol-d9 (acetate) Subject->Dosing Blood Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood Urine Fractional Urine Collection (e.g., 0-4, 4-8, 8-12, 12-24h) Dosing->Urine Plasma Plasma Separation Blood->Plasma SPE Solid Phase Extraction (SPE) of Plasma and Urine Urine->SPE Plasma->SPE Enzyme Enzymatic Hydrolysis (β-glucuronidase/sulfatase) (Optional for total Salbutamol) SPE->Enzyme LCMS LC-MS/MS Analysis SPE->LCMS Enzyme->LCMS Quant Quantification of Salbutamol-d9 and its Deuterated Metabolites LCMS->Quant

Caption: Proposed Experimental Workflow for Salbutamol-d9 Tracer Study.

Study Design and Participants
  • Participants: A cohort of healthy adult volunteers.

  • Ethical Considerations: The study protocol should be approved by an institutional review board (IRB), and all participants must provide informed consent.

  • Design: An open-label, single-dose pharmacokinetic study.

  • Pre-study Preparations: Participants should abstain from any medications for a specified period before the study and fast overnight prior to dosing.

Dosing
  • Tracer: Salbutamol-d9 (acetate) of high isotopic purity.

  • Dose: A single oral dose, for example, equivalent to a standard therapeutic dose of non-labeled Salbutamol (e.g., 4 mg).

  • Administration: The dose should be administered with a standardized volume of water.

Sample Collection
  • Blood: Venous blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Urine: Urine should be collected over specific intervals post-dose (e.g., 0-4, 4-8, 8-12, and 12-24 hours). The total volume of each collection should be recorded.

  • Sample Handling: Blood samples should be centrifuged to separate plasma, which, along with urine samples, should be stored at -80°C until analysis.

Sample Preparation
  • Internal Standard: A different isotopologue of Salbutamol (e.g., Salbutamol-d3) should be added to all samples, calibrators, and quality controls to serve as an internal standard for quantification.

  • Plasma and Urine Extraction: Solid-phase extraction (SPE) is a common method for extracting Salbutamol and its metabolites from biological matrices.

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange).

    • Load the pre-treated plasma or diluted urine sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

  • Enzymatic Hydrolysis (for total Salbutamol determination): To measure the total amount of Salbutamol (free and conjugated), a portion of the urine sample can be incubated with β-glucuronidase and sulfatase enzymes prior to extraction to cleave the conjugate moieties.

Analytical Methodology
  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred analytical platform due to its high sensitivity and selectivity.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation. For chiral separation of enantiomers, a specialized chiral stationary phase (e.g., teicoplanin-based) is required.[9]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Salbutamol-d9 and its expected deuterated metabolites would need to be determined. For example, for Salbutamol-d9, the precursor ion would be [M+H]+, and characteristic product ions would be monitored.

Data Analysis
  • Pharmacokinetic Analysis: The plasma concentration-time data for Salbutamol-d9 will be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance using non-compartmental analysis.

  • Metabolite Profiling: The concentrations of deuterated metabolites in plasma and urine will be determined to understand the rate and extent of formation of each metabolite.

  • Excretion Profile: The cumulative amount of Salbutamol-d9 and its deuterated metabolites excreted in the urine over 24 hours will be calculated to determine the primary routes of elimination.

Conclusion

While Salbutamol-d9 (acetate) is well-established as an internal standard, its application as a metabolic tracer holds significant potential for detailed investigations into the pharmacokinetics and biotransformation of Salbutamol. The proposed experimental protocol, leveraging the sensitivity and specificity of LC-MS/MS, provides a robust framework for such studies. By tracing the disposition of the deuterated molecule, researchers can gain valuable insights into the metabolic pathways, the extent of first-pass metabolism, and the inter-individual variability in Salbutamol's fate, ultimately contributing to the safer and more effective use of this important medication.

References

Commercial Suppliers and Availability of Salbutamol-d9 (acetate): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical specifications of Salbutamol-d9 (acetate), a deuterated analog of Salbutamol. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative analyses, such as chromatography-mass spectrometry (GC-MS or LC-MS), to ensure the accuracy and precision of Salbutamol detection in various biological matrices.[1]

Commercial Availability

Salbutamol-d9 (acetate), also known by its synonym Albuterol-d9 (acetate)[2][3], is available from several reputable suppliers of research chemicals and analytical standards. The compound is typically supplied as a neat solid or in a solution at a specified concentration. Availability and pricing can be obtained directly from the suppliers' websites or by contacting their sales departments.

Key Suppliers of Salbutamol-d9 (acetate)
SupplierProduct NameCatalog/Product NumberCAS NumberAdditional Information
MedChemExpress Salbutamol-d9 acetateHY-B1037S31781417-68-2Offered for research use only.[2][4]
WITEGA Laboratorien Salbutamol-D9 acetateBA0441781417-68-2Also referred to as Albuterol-D9 acetate.[3]
Cayman Chemical Salbutamol-d9(±)1173021-73-2Intended for use as an internal standard for quantification by GC- or LC-MS.[1]
Sigma-Aldrich (MilliporeSigma) Salbutamol-(tert-butyl-d9) acetate321431173021-73-2Part of the VETRANAL® analytical standard product line.
Simson Pharma Limited Salbutamol-D9 (Albuterol D9) Acetate-1781417-68-2Accompanied by a Certificate of Analysis.

Technical Data

The following table summarizes the key technical specifications for Salbutamol-d9 (acetate) as reported by various suppliers. Researchers should always refer to the supplier-specific Certificate of Analysis for the most accurate and lot-specific data.

Chemical and Physical Properties
PropertyValueSource
Chemical Name 2-(tert-Butyl-D9-amino)-1-(4-hydroxy-3-hydroxy-methylphenyl)ethanol acetateWITEGA Laboratorien[3]
Synonyms (±)-Albuterol-d9, (±)-Salbutamol-d9, DL-Salbutamol-d9Cayman Chemical[1]
Molecular Formula C₁₃D₉H₁₂NO₃ · C₂H₄O₂Sigma-Aldrich
Molecular Weight 308.42 g/mol Sigma-Aldrich
Purity ≥99% deuterated forms (d₁-d₉)Cayman Chemical[1]
Solubility Methanol: Slightly Soluble, Water: Slightly SolubleCayman Chemical[1]

Experimental Protocols and Applications

Salbutamol-d9 (acetate) is an essential tool for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Its primary application is as an internal standard in bioanalytical methods to compensate for variability in sample preparation and instrument response.

General Workflow for Quantification of Salbutamol using Salbutamol-d9 (acetate) as an Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Matrix (e.g., Plasma, Urine) B Spike with Salbutamol-d9 (acetate) Internal Standard A->B C Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction B->C D Evaporation and Reconstitution C->D E Chromatographic Separation (e.g., C18 column) D->E F Mass Spectrometric Detection (MRM mode) E->F G Monitor Transitions for Salbutamol and Salbutamol-d9 F->G H Calculate Peak Area Ratios (Analyte/IS) G->H I Quantify against Calibration Curve H->I

Caption: General workflow for the quantification of Salbutamol.

Salbutamol Signaling Pathway

Salbutamol is a short-acting β2-adrenergic receptor agonist.[2] Its mechanism of action involves the activation of the β2-adrenergic receptor, which can influence downstream signaling pathways such as the ERK/EMT pathway, implicated in tumorigenesis in certain cancer cells.[2]

G Salbutamol Salbutamol beta2AR β2-Adrenergic Receptor Salbutamol->beta2AR activates ERK ERK beta2AR->ERK activates EMT Epithelial-Mesenchymal Transition (EMT) ERK->EMT induces Tumorigenesis Promotes Tumorigenesis EMT->Tumorigenesis

References

Navigating the Safe Handling of Salbutamol-d9 (acetate): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling information for Salbutamol-d9 (acetate), a deuterated isotopologue of the short-acting β2-adrenergic receptor agonist, Salbutamol. The inclusion of deuterium atoms makes it a valuable internal standard in pharmacokinetic and metabolic studies. Understanding its safety profile and proper handling procedures is paramount for ensuring laboratory safety and data integrity.

Hazard Identification and Classification

Salbutamol-d9 (acetate) is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2]
Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Skin Sensitization1H317: May cause an allergic skin reaction.[1][2]
Hazardous to the Aquatic Environment, Chronic3H412: Harmful to aquatic life with long lasting effects.[1][2]

GHS Pictogram:

GHS Exclamation Mark Pictogram

Signal Word: Warning[1][2]

Physical and Chemical Properties

The following table outlines the key physical and chemical properties of Salbutamol-d9 (acetate).

PropertyValueSource
Chemical Name α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol acetate[1][3]
Synonyms (±)-Albuterol-d9 acetate, (±)-Salbutamol-d9 acetate, DL-Salbutamol-d9 acetate[1][3]
CAS Number 1781417-68-2[4][5][6]
Molecular Formula C₁₃H₁₂D₉NO₃ ⋅ C₂H₄O₂ or C₁₅H₁₆D₉NO₅[5][6][7]
Molecular Weight 308.42 g/mol [5][6][7]
Appearance Solid. A white or almost white, crystalline powder.[8]
Solubility Sparingly soluble in water; soluble in ethanol (96%); slightly soluble in ether. Methanol: Slightly Soluble.[3][8]
Isotopic Purity ≥99% deuterated forms (d₁-d₉)[3]
Storage Temperature 2-8°C, Refrigerator[5][6]

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Safe Handling Protocol

A generalized workflow for the safe handling of Salbutamol-d9 (acetate) is depicted below.

Safe Handling Workflow for Salbutamol-d9 (acetate) cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling PPE Don appropriate PPE: - Safety glasses - Gloves - Lab coat Ventilation Work in a well-ventilated area or fume hood PPE->Ventilation Ignition Remove all sources of ignition Ventilation->Ignition Dispense Carefully dispense the required amount Ignition->Dispense Avoid_Dust Avoid generating dust Dispense->Avoid_Dust Avoid_Contact Avoid contact with skin and eyes Dispense->Avoid_Contact Avoid_Inhalation Avoid inhalation of dust/vapors Dispense->Avoid_Inhalation Decontaminate Decontaminate work surfaces Avoid_Contact->Decontaminate Seal Tightly seal the container Avoid_Inhalation->Seal Store Store at 2-8°C Seal->Store Dispose Dispose of waste according to regulations Decontaminate->Dispose

Safe Handling Workflow

Precautions for Safe Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Avoid prolonged or repeated exposure.[1]

  • Keep away from sources of ignition.[1][2]

  • Take precautionary measures against static discharge.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Storage Conditions
  • Store in a cool place.[9]

  • Keep the container tightly closed in a dry and well-ventilated place.[9]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

  • Recommended storage temperature is 2-8°C.[5][6]

Exposure Control and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Control ParameterRecommendation
Engineering Controls Use in a well-ventilated area. For operations that may generate dust or aerosols, a fume hood is recommended.
Eye/Face Protection Wear safety glasses with side-shields or goggles.[10]
Skin Protection Wear impervious protective clothing, including gloves (e.g., nitrile rubber) and a lab coat.[10]
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[10]

First Aid Measures

In the event of exposure, follow these first aid measures.

First Aid Measures for Salbutamol-d9 (acetate) Exposure cluster_routes First Aid Measures for Salbutamol-d9 (acetate) Exposure cluster_actions First Aid Measures for Salbutamol-d9 (acetate) Exposure Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Inhalation->Move_Fresh_Air Wash_Skin Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. Skin_Contact->Wash_Skin Rinse_Eyes Rinse thoroughly with plenty of water for at least 15 minutes. Seek medical attention. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Rinse_Mouth

First Aid Response Flowchart

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration.[9]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

Toxicological Information

Salbutamol-d9 (acetate) is expected to have a toxicological profile similar to its non-deuterated counterpart.

Toxicity MetricValueSpecies
LD₅₀ (Oral) 1100 mg/kgMouse (for Salbutamol)[11]

Acute Effects:

  • Harmful if swallowed.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause an allergic skin reaction.[1][2]

Chronic Effects:

  • Animal studies on Salbutamol have indicated a potential for adverse effects on the fetus.[10]

  • Long-term exposure to high doses of Salbutamol in animal studies has been associated with effects such as tachycardia, inflammation of heart tissue, and benign tumors in the mesovarium of rats. These are considered class-related effects due to excessive beta-stimulant action.[12]

Signaling Pathway Context

While Salbutamol is primarily known for its therapeutic effects as a bronchodilator, research has also explored its role in other cellular processes. One study has implicated Salbutamol in promoting tumorigenesis in gastric cancer cells through the β2-adrenergic receptor (β2-AR)/ERK/EMT pathway.[4]

Simplified Salbutamol Signaling Pathway in Gastric Cancer Cells Salbutamol Salbutamol B2AR β2-Adrenergic Receptor (β2-AR) Salbutamol->B2AR activates ERK ERK B2AR->ERK activates EMT Epithelial-Mesenchymal Transition (EMT) ERK->EMT promotes Tumorigenesis Tumorigenesis EMT->Tumorigenesis leads to

References

Technical Guide: Physicochemical Properties of Salbutamol-d9 (acetate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for Salbutamol-d9 (acetate), a deuterated analog of the short-acting β2-adrenergic receptor agonist, Salbutamol. The inclusion of nine deuterium atoms on the tert-butyl group makes this molecule a valuable internal standard for pharmacokinetic and metabolic studies, particularly in quantification by mass spectrometry. The acetate salt form enhances its handling and formulation properties.

Physicochemical Data

The following table summarizes the key molecular properties of Salbutamol-d9 (acetate) and provides a comparison with its parent compound, Salbutamol, and its non-salt deuterated form.

CompoundChemical FormulaMolecular Weight ( g/mol )
SalbutamolC13H21NO3[1]239.31[1]
Salbutamol-d9C13H12D9NO3[2]248.4[2]
Salbutamol-d9 (acetate) C13D9H12NO3 · C2H4O2308.42

Experimental Protocols

The data presented herein are typically determined through standard analytical chemistry techniques.

  • Molecular Formula Determination: The elemental composition and isotopic labeling are confirmed using high-resolution mass spectrometry (HRMS), which can distinguish the mass of deuterium from hydrogen, and Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the specific positions of the deuterium atoms.

  • Molecular Weight Measurement: This is experimentally determined by mass spectrometry (MS). The reported molecular weight is a calculated value based on the sum of the atomic weights of the constituent atoms in the empirical formula.

Logical Relationship Diagram

The following diagram illustrates the synthetic and conceptual relationship between the parent molecule, its isotopically labeled analog, and the final acetate salt product.

G cluster_0 Molecular Evolution A Salbutamol (Parent Compound) C13H21NO3 B Salbutamol-d9 (Deuterated Intermediate) C13H12D9NO3 A->B Isotopic Labeling (+9 Deuterium) C Salbutamol-d9 (acetate) (Final Product Salt) C13D9H12NO3 · C2H4O2 B->C Salt Formation (+ Acetic Acid)

References

Methodological & Application

Application Note: Pharmacokinetic Study Design Featuring Salbutamol-d9 (acetate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a selective beta-2 adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This application note provides a comprehensive guide to designing and conducting a pharmacokinetic study of salbutamol, with a specific focus on the use of Salbutamol-d9 (acetate) as an internal standard for bioanalytical quantification. The use of a stable isotope-labeled internal standard like Salbutamol-d9 is critical for minimizing analytical variability and ensuring the accuracy and precision of the quantitative results obtained by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Mechanism of Action

Salbutamol exerts its therapeutic effect by binding to beta-2 adrenergic receptors on the smooth muscle cells of the airways.[1][4] This binding activates a cascade of intracellular events, beginning with the activation of a Gs protein, which in turn stimulates adenylyl cyclase.[1][5][6] Adenylyl cyclase then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, leading to bronchodilation.[1][7] Some studies also suggest that beta-2 receptor agonists can inhibit the ERK signaling pathway, which may contribute to their anti-inflammatory effects.[8]

Pharmacokinetic Profile of Salbutamol

A thorough understanding of salbutamol's pharmacokinetic properties is essential for designing an effective study.

Pharmacokinetic ParameterDescriptionTypical Values
Absorption Rapidly absorbed after oral and inhaled administration.[4] Peak plasma concentrations are typically reached within 2-3 hours after oral administration.[9]Tmax (inhaled): 0.22 +/- 0.07 h; Tmax (oral): 1.8 +/- 0.6 h[10]
Distribution Widely distributed throughout the body. Plasma protein binding is approximately 10%.[9]Volume of Distribution (Vd): 1.3 L/kg[6]
Metabolism Primarily metabolized in the liver to the inactive metabolite, salbutamol-4'-O-sulfate.[4][11]Extensive first-pass metabolism after oral administration.[4]
Excretion Excreted mainly in the urine as both unchanged drug and the sulfate metabolite.[4][11]Elimination Half-life (t1/2): 3-6 hours[4]

Experimental Protocols

Study Design

A typical pharmacokinetic study for salbutamol would involve a randomized crossover design in healthy volunteers.

  • Subjects: A cohort of healthy, non-smoking male and female volunteers. The number of subjects should be sufficient to provide statistical power.

  • Dosing: Administration of a single therapeutic dose of salbutamol via the intended route (e.g., inhalation or oral).

  • Blood Sampling: Collection of blood samples at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Salbutamol

A validated LC-MS/MS method is the gold standard for the accurate quantification of salbutamol in biological matrices.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract salbutamol and the internal standard from plasma and remove potential interferences.

  • Protocol:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of Salbutamol-d9 (acetate) internal standard working solution (e.g., 100 ng/mL in methanol).

    • Vortex mix for 10 seconds.

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate salbutamol from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Salbutamol: m/z 240.2 → 148.1[12]

      • Salbutamol-d9: The precursor ion will be m/z 249.2 (M+9), and the product ion will be a fragment specific to the deuterated molecule. The exact transition should be optimized during method development.

3. Data Analysis

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of salbutamol to Salbutamol-d9 against the concentration of salbutamol standards.

  • Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (elimination half-life) from the plasma concentration-time data.

Visualizations

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Leads to Ca_Reduction ↓ Intracellular Ca²⁺ Phosphorylation->Ca_Reduction Bronchodilation Bronchodilation Ca_Reduction->Bronchodilation

Caption: Salbutamol's signaling pathway leading to bronchodilation.

PK_Study_Workflow cluster_Clinical_Phase Clinical Phase cluster_Analytical_Phase Bioanalytical Phase cluster_Data_Analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment Dosing Salbutamol Administration Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Sample_Prep Plasma Sample Preparation (SPE) Sample_Processing->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Report Final Study Report PK_Modeling->Report

Caption: Workflow for a typical pharmacokinetic study.

References

Application Note & Protocol: High-Throughput Quantification of Salbutamol in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy and potential for misuse in sports necessitate sensitive and accurate quantitative methods for its detection in biological matrices.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Salbutamol in human plasma and urine, employing a deuterated internal standard (Salbutamol-d3) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in sample processing and instrument response.[4]

This method is suitable for pharmacokinetic studies, clinical and diagnostic research, and doping control analysis.

Principle of the Method

This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the separation and detection of Salbutamol and its deuterated internal standard. Samples are prepared using a simple and efficient protein precipitation or liquid-liquid extraction protocol. The analyte and internal standard are separated on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Salbutamol to the deuterated internal standard.

Signaling Pathway of Salbutamol

Salbutamol exerts its therapeutic effect by binding to β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[1][5] This interaction initiates a signaling cascade that leads to bronchodilation. The binding of Salbutamol, a β2-agonist, to the β2-adrenergic receptor activates the associated Gs protein.[5] This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5] PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, ultimately resulting in the relaxation of the bronchial smooth muscle.[7][8]

Salbutamol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma or Urine) Add_IS 2. Addition of Salbutamol-d3 (Internal Standard) Sample_Collection->Add_IS Sample_Prep 3. Sample Preparation (Protein Precipitation or LLE) Add_IS->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing 5. Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Application Notes and Protocols for the Analysis of Salbutamol-d9 (acetate) in Doping Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a short-acting β2-adrenergic agonist, is a widely used bronchodilator for the treatment of asthma and exercise-induced bronchoconstriction. Due to its potential anabolic effects at high doses, its use by athletes is regulated by the World Anti-Doping Agency (WADA).[1][2][3] WADA permits the therapeutic use of inhaled salbutamol up to a maximum of 1600 µg over 24 hours, not to exceed 600 µg in any 8-hour period.[4] Urinary concentrations of salbutamol exceeding 1000 ng/mL are considered an Adverse Analytical Finding (AAF), unless the athlete can prove, through a controlled pharmacokinetic study, that the result was the consequence of therapeutic use up to the maximum permitted dosage.[4][5]

To ensure accurate and reliable quantification of salbutamol in urine samples, and to distinguish between therapeutic use and doping, WADA-accredited laboratories employ robust analytical methods. A key component of these methods is the use of a stable isotope-labeled internal standard. Salbutamol-d9 (acetate), a deuterated analog of salbutamol, is a commonly used internal standard for this purpose. Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, allow for precise quantification by mass spectrometry, correcting for variations during sample preparation and analysis.[2][6]

These application notes provide detailed protocols for the analysis of salbutamol in athlete urine samples using Salbutamol-d9 as an internal standard, based on established methodologies in the field of anti-doping science.

Analytical Principle

The quantitative analysis of salbutamol in urine typically involves a multi-step process:

  • Sample Preparation: This includes enzymatic hydrolysis to cleave glucuronide conjugates of salbutamol, followed by solid-phase extraction (SPE) to isolate and concentrate the analyte and internal standard from the complex urine matrix.

  • Chromatographic Separation: The extracted sample is then subjected to liquid chromatography (LC) to separate salbutamol and Salbutamol-d9 from other endogenous compounds.

  • Mass Spectrometric Detection: Detection and quantification are performed using tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity.

The concentration of salbutamol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of salbutamol and a fixed concentration of Salbutamol-d9.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of salbutamol in urine using deuterated internal standards, as reported in various scientific publications.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

ParameterValueReference
Linearity Range 10.0 - 2000.0 ng/mL[7]
200 - 2000 ng/mL[8]
Limit of Quantification (LOQ) 10.0 ng/mL[7]
3 ng/mL[9]
Limit of Detection (LOD) 20 ng/mL[10]
Intra-day Precision (%RSD) < 7.3%[7]
4.8% - 14.1%[10]
Inter-day Precision (%RSD) < 7.3%[7]
Accuracy (% Bias) ± 2.6%[7]
Recovery Not explicitly stated

Table 2: Salbutamol Urinary Concentrations after Controlled Administration

Administration Route & DoseMaximum Urinary Concentration (Cmax)Study PopulationReference
Inhaled, 800 µgMedian: 260.9 ng/mL10 asthmatic men[11]
Oral, 8 mgMedian: 2422.2 ng/mL10 asthmatic men[11]
Inhaled, 1600 µgCan exceed 1000 ng/mL in some individualsNot specified[12]
Inhaled, 3 x 200 µ g/day with exercise510 ng/mL12 trained male cyclists with asthma[2]
Oral, 2 mg1215 - 2787 ng/mL in 4 of 6 volunteers6 healthy male volunteers[13]

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

This protocol describes a common procedure for the extraction of salbutamol from urine, including the hydrolysis of its glucuronidated metabolite.

Reagents and Materials:

  • Urine sample

  • Salbutamol-d9 (acetate) internal standard solution (concentration to be optimized, a common practice is to spike to a final concentration of around 100-500 ng/mL in the sample)

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 7.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Formic acid

Procedure:

  • Internal Standard Spiking: To 2 mL of urine, add a known amount of Salbutamol-d9 internal standard solution.

  • Buffering: Add 1 mL of phosphate buffer (pH 7.0) to the urine sample.

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex and incubate at 50°C for 1 hour to hydrolyze the salbutamol glucuronide.

  • Sample Alkalinization: After cooling to room temperature, add 200 µL of 5 M potassium hydroxide to adjust the pH to > 9.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of water.

  • Sample Loading: Load the hydrolyzed and alkalinized urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of 0.1 M acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash the cartridge with 3 mL of methanol.

    • Dry the cartridge under vacuum for another 5 minutes.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Salbutamol: m/z 240.2 → 148.1 (quantifier), 240.2 → 121.1 (qualifier)

    • Salbutamol-d9: m/z 249.2 → 157.1 (quantifier)

  • Collision Energy: Optimized for the specific instrument.

  • Source Parameters (e.g., capillary voltage, source temperature, gas flows): Optimized for the specific instrument.

Visualizations

Signaling Pathway of Salbutamol

Salbutamol exerts its therapeutic effect by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors. The binding of salbutamol initiates a signaling cascade that leads to bronchodilation.

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits (via phosphorylation) Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Promotes Myosin_LC_Kinase->Bronchodilation Leads to

Caption: Signaling pathway of Salbutamol leading to bronchodilation.

Experimental Workflow for Salbutamol Analysis

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to the final result.

Doping_Control_Workflow Sample_Receipt 1. Urine Sample Receipt (A and B Samples) Aliquoting 2. Aliquoting of 'A' Sample Sample_Receipt->Aliquoting IS_Spiking 3. Internal Standard Spiking (Salbutamol-d9) Aliquoting->IS_Spiking Hydrolysis 4. Enzymatic Hydrolysis (β-glucuronidase) IS_Spiking->Hydrolysis SPE 5. Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation 6. Evaporation and Reconstitution SPE->Evaporation LCMS_Analysis 7. LC-MS/MS Analysis Evaporation->LCMS_Analysis Data_Processing 8. Data Processing and Quantification LCMS_Analysis->Data_Processing Result_Reporting 9. Result Reporting (Concentration in ng/mL) Data_Processing->Result_Reporting Confirmation B-Sample Confirmation (if AAF) Result_Reporting->Confirmation If >1000 ng/mL

Caption: Experimental workflow for Salbutamol analysis in doping control.

References

Application Notes and Protocols for Salbutamol Analysis using Salbutamol-d9 (acetate) as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and other respiratory diseases.[1] Accurate and precise quantification of Salbutamol in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and doping control.[2] The use of a stable isotope-labeled internal standard, such as Salbutamol-d9 (acetate), is essential for reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3]

This document provides detailed application notes and protocols for the sample preparation of Salbutamol from biological matrices, specifically urine and plasma, using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques with Salbutamol-d9 (acetate) as the internal standard. Subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and laboratory resources. Both SPE and LLE are effective methods for extracting Salbutamol and its deuterated internal standard.

Solid-Phase Extraction (SPE) offers high recovery and cleaner extracts, minimizing matrix effects in the subsequent analysis.[4] It is particularly suitable for complex matrices like urine. Various SPE sorbents can be used, including polymeric phases and mixed-mode cation exchange cartridges.[4][5]

Liquid-Liquid Extraction (LLE) is a classical and cost-effective technique. While it may be less clean than SPE, it can provide good recovery and is suitable for matrices like plasma.[6] The choice of extraction solvent is critical for achieving optimal recovery.

II. Quantitative Data Summary

The following tables summarize typical quantitative data for Salbutamol analysis using deuterated internal standards. These values can serve as a benchmark for method development and validation.

Table 1: Solid-Phase Extraction (SPE) Performance Data

ParameterUrineReference
Recovery 83.82% - 102.33%[4]
Lower Limit of Quantification (LLOQ) 0.3 ng/mL[4]
Intra-assay Precision (%RSD) < 5.04%[4]
Inter-assay Precision (%RSD) < 5.04%[4]
Linearity Range 0.1 - 10 ng/mL[4]

Table 2: Liquid-Liquid Extraction (LLE) Performance Data

ParameterPlasmaReference
Recovery ~90%[7]
Lower Limit of Quantification (LLOQ) 0.02 ng/mL[6]
Intra-assay Precision (%RSD) < 15%[3]
Inter-assay Precision (%RSD) < 15%[3]
Linearity Range 0.100 - 10.0 ng/mL[3]

III. Experimental Protocols

A. Protocol 1: Solid-Phase Extraction (SPE) of Salbutamol from Urine

This protocol is adapted from a method using a deuterated internal standard for the analysis of Salbutamol in urine by LC-MS/MS.[4]

Materials:

  • Urine sample

  • Salbutamol-d9 (acetate) internal standard solution (concentration to be optimized based on expected analyte levels)

  • β-glucuronidase/arylsulfatase from Helix pomatia[4]

  • Phosphate buffer (pH adjusted as needed for enzyme activity)

  • SPE cartridges (e.g., Abs-Elut Nexus SPE followed by Bond Elut Phenylboronic Acid (PBA) SPE)[4]

  • Methanol

  • Ammonium formate

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of urine sample, add a known amount of Salbutamol-d9 (acetate) internal standard solution.

    • Add phosphate buffer and β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.[4]

    • Incubate the mixture as per the enzyme manufacturer's instructions (e.g., at 37°C for a specified time).

  • SPE Cartridge Conditioning:

    • Condition the Abs-Elut Nexus SPE cartridge with methanol followed by water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with water to remove interfering substances.

  • Elution (Step 1):

    • Elute the analytes from the Abs-Elut Nexus SPE cartridge with methanol.

  • Second SPE for Cleanup (using PBA cartridge):

    • Condition the Bond Elut Phenylboronic Acid (PBA) SPE cartridge.

    • Load the eluate from the first SPE step onto the PBA cartridge.

    • Wash the PBA cartridge.

    • Elute Salbutamol and Salbutamol-d9 with an appropriate solvent.[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of reconstitution solution.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

B. Protocol 2: Liquid-Liquid Extraction (LLE) of Salbutamol from Plasma

This protocol is a general procedure based on established LLE methods for Salbutamol in plasma, adapted for use with a deuterated internal standard.[6][7]

Materials:

  • Plasma sample

  • Salbutamol-d9 (acetate) internal standard solution

  • Extraction solvent (e.g., ethyl acetate)[6]

  • Ammonium acetate solution

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment:

    • To 0.5 mL of plasma sample in a centrifuge tube, add a known amount of Salbutamol-d9 (acetate) internal standard solution.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the plasma sample.[6]

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a known volume of reconstitution solution.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

IV. Visualizations

A. Signaling Pathway

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol B2AR β2-Adrenergic Receptor Salbutamol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Salbutamol's mechanism of action via the β2-adrenergic receptor signaling pathway.

B. Experimental Workflows

SPE_Workflow cluster_workflow Solid-Phase Extraction (SPE) Workflow for Urine start Start: Urine Sample add_is Add Salbutamol-d9 (Internal Standard) start->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) add_is->hydrolysis load_sample Load Sample hydrolysis->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash Wash Cartridge load_sample->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow for Salbutamol analysis in urine.

LLE_Workflow cluster_workflow Liquid-Liquid Extraction (LLE) Workflow for Plasma start Start: Plasma Sample add_is Add Salbutamol-d9 (Internal Standard) start->add_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical Liquid-Liquid Extraction (LLE) workflow for Salbutamol analysis in plasma.

References

Application Note: Chiral Separation of Salbutamol Enantiomers using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a chiral molecule widely used in the treatment of asthma and other respiratory conditions. It is typically administered as a racemic mixture of its two enantiomers, (R)-salbutamol (levalbuterol) and (S)-salbutamol. The pharmacological activity of salbutamol resides primarily in the (R)-enantiomer, while the (S)-enantiomer is considered to be inactive or may even contribute to adverse effects[1]. Consequently, the ability to separate and quantify the individual enantiomers is of critical importance in pharmaceutical development, quality control, and clinical and doping analysis[2][3].

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of salbutamol enantiomers. The protocol incorporates Salbutamol-d9 (acetate) as an internal standard to ensure accurate and precise quantification. The methodologies described are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • (R)-Salbutamol and (S)-Salbutamol reference standards

  • Salbutamol-d9 (acetate) (Internal Standard)

  • Methanol (LC-MS grade)[4]

  • Acetonitrile (LC-MS grade)[4]

  • Ammonium formate (LC-MS grade)[4]

  • Ultrapure water[4]

  • Formic acid

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a column oven.

  • Mass Spectrometer (MS) or a UV detector.

Chromatographic Conditions

The chiral separation is achieved using a teicoplanin-based chiral stationary phase, which has demonstrated high selectivity for salbutamol enantiomers[4][5].

Table 1: HPLC Method Parameters

ParameterCondition
Column Teicoplanin-based chiral column (e.g., Chirobiotic T)
Column Dimensions 150 mm x 2.1 mm, 5 µm
Mobile Phase Methanol and 20 mM Ammonium Formate[4]
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 25°C
Injection Volume 5 - 10 µL
Detection MS/MS or UV at 276 nm
Standard and Sample Preparation
  • Standard Stock Solutions: Prepare individual stock solutions of (R)-salbutamol, (S)-salbutamol, and Salbutamol-d9 (acetate) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the (R)- and (S)-salbutamol stock solutions to create calibration standards at the desired concentration range.

  • Internal Standard Spiking: Add a fixed concentration of the Salbutamol-d9 (acetate) internal standard to all calibration standards and unknown samples.

  • Sample Preparation (for biological matrices): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up and concentrate the sample before injection. A generic SPE protocol is outlined below:

    • Condition an appropriate SPE cartridge.

    • Load the sample.

    • Wash the cartridge to remove interferences.

    • Elute the analytes of interest.

    • Evaporate the eluent and reconstitute in the mobile phase.

Data Presentation

The following table summarizes typical quantitative data obtained from the chiral separation of salbutamol enantiomers using the described method.

Table 2: Typical Retention Times and Resolution

AnalyteRetention Time (min)Resolution (Rs)
(R)-Salbutamol~15.25[2]> 1.5
(S)-Salbutamol~16.05[2]-

Note: Retention times are approximate and can vary depending on the specific column, mobile phase composition, and flow rate.

Workflow and Method Logic

The overall workflow for the chiral separation and quantification of salbutamol enantiomers is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification A Weigh Standards (R-Sal, S-Sal, Sal-d9) B Prepare Stock Solutions A->B C Prepare Calibration Curve Standards B->C E Spike with Internal Standard (Salbutamol-d9) C->E D Prepare Unknown Samples D->E F HPLC System (Chiral Column) E->F Analysis Queue G Inject Sample F->G H Data Acquisition (MS or UV) G->H I Peak Integration H->I J Generate Calibration Curve I->J K Quantify Enantiomers J->K L Report Results K->L

Caption: Experimental workflow for chiral separation of salbutamol.

Signaling Pathway (Illustrative)

While not a signaling pathway in the biological sense, the following diagram illustrates the logical flow of the analytical method, highlighting the key stages of separation and detection.

G cluster_0 Sample Introduction cluster_1 Chiral Separation cluster_2 Detection & Quantification Sample Sample containing (R)-Salbutamol (S)-Salbutamol Salbutamol-d9 Column Chiral Stationary Phase (Teicoplanin-based) Sample->Column Mobile Phase Flow Detector Detector (MS or UV) Column->Detector Elution Data Data System (Quantification) Detector->Data

Caption: Logical flow of the chiral separation method.

Conclusion

The described HPLC method provides a reliable and robust protocol for the chiral separation of salbutamol enantiomers. The use of a teicoplanin-based chiral stationary phase offers excellent selectivity, and the incorporation of Salbutamol-d9 (acetate) as an internal standard ensures high accuracy and precision in quantification. This application note serves as a comprehensive guide for researchers and professionals in the fields of pharmaceutical analysis, drug metabolism, and anti-doping science.

References

Application of Salbutamol-d9 (acetate) in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist used in the treatment of asthma and other respiratory diseases, is frequently detected in various environmental compartments due to its widespread use and incomplete removal during wastewater treatment.[1] Monitoring its presence in the environment is crucial to understand its potential ecological impact. Salbutamol-d9 (acetate), a deuterated analog of salbutamol, serves as an excellent internal standard for the quantification of salbutamol in environmental samples. Its utility lies in its similar chemical and physical properties to the target analyte, allowing for accurate compensation for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of Salbutamol-d9 (acetate) in the analysis of environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the typical performance characteristics of analytical methods employing Salbutamol-d9 as an internal standard for the determination of salbutamol in various matrices. While specific values may vary depending on the exact experimental conditions and sample matrix, these provide a general overview of the method's capabilities.

Table 1: LC-MS/MS Method Performance for Salbutamol Analysis using Salbutamol-d9 Internal Standard

ParameterWater SamplesWastewater
Limit of Detection (LOD) 83.8 µg L-1[2]-
Limit of Quantification (LOQ) 0.3 ng/mL[3]1 ng/mL[4]
Linear Range 0.3–2.5 mg L-1[2]0.1-10 ng/mL[3]
Recovery 97.0–98.8%[2]83.82 to 102.33%[3]
Precision (RSD) < 5.04%[3]< 10%[5]

Note: Data is compiled from various studies and may not represent a single method. The values for water and wastewater are indicative of the performance in environmental matrices.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare stock and working standard solutions of salbutamol and Salbutamol-d9 (acetate).

Materials:

  • Salbutamol reference standard

  • Salbutamol-d9 (acetate)

  • Methanol (LC-MS grade)[6]

  • Water (LC-MS grade)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of salbutamol and Salbutamol-d9 (acetate) into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol. These stock solutions are typically stable for several months when stored at -20°C.[7]

  • Intermediate Stock Solutions (10 µg/mL): Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the intermediate stock solution with the mobile phase or a matrix-matched solvent. The concentration range will depend on the expected concentration of salbutamol in the samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Salbutamol-d9 intermediate stock solution with the mobile phase to achieve a final concentration that provides a stable and appropriate signal intensity.

Sample Preparation: Water and Wastewater Samples

Objective: To extract and concentrate salbutamol from water and wastewater samples prior to LC-MS/MS analysis. Solid-phase extraction (SPE) is a common technique for this purpose.

Materials:

  • Water/Wastewater sample

  • Salbutamol-d9 (acetate) internal standard working solution

  • SPE cartridges (e.g., Oasis HLB, or as determined by method development)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium hydroxide (for pH adjustment)

  • SPE vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Collection and Preservation: Collect water/wastewater samples in clean glass bottles. Store at 4°C and analyze as soon as possible.

  • Spiking with Internal Standard: To a known volume of the sample (e.g., 100 mL), add a precise amount of the Salbutamol-d9 internal standard working solution to achieve a final concentration of, for example, 50 ng/L.

  • pH Adjustment: Adjust the sample pH as required by the SPE protocol. For basic compounds like salbutamol, a slightly basic pH may improve retention on certain sorbents.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Elution: Elute the retained analytes with a small volume of a strong solvent (e.g., methanol or methanol with a small amount of formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify salbutamol using liquid chromatography coupled with tandem mass spectrometry, with Salbutamol-d9 as an internal standard.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[4][8]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[3][6][8]

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.[3]

  • Injection Volume: 5-20 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: The specific precursor and product ions for salbutamol and Salbutamol-d9 should be optimized on the specific mass spectrometer being used. Typical transitions are:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Salbutamol 240.2148.1[4]
Salbutamol-d9 249.2157.1

Note: The exact m/z values for Salbutamol-d9 may vary slightly depending on the position of the deuterium labels.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Environmental Sample (Water/Wastewater) spike Spike with Salbutamol-d9 (IS) sample->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Internal Standard Method) data->quant report Reporting of Results quant->report

Caption: Experimental workflow for the analysis of salbutamol in environmental samples.

signaling_pathway cluster_cell Target Cell (e.g., Smooth Muscle) salbutamol Salbutamol beta2ar β2-Adrenergic Receptor salbutamol->beta2ar Binds to g_protein Gs Protein beta2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Increases pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Muscle Relaxation) pka->response Leads to

Caption: Simplified signaling pathway of Salbutamol.

References

Application Notes and Protocols for Salbutamol-d9 (acetate) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a selective β2-adrenergic receptor agonist, is widely used in the treatment of asthma and other respiratory conditions.[1][2] Its deuterated analog, Salbutamol-d9 (acetate), serves as a valuable tool in research and drug development, particularly in pharmacokinetic and metabolic studies. These application notes provide detailed protocols for utilizing Salbutamol-d9 (acetate) in various cell culture experiments to investigate its effects on cell signaling, proliferation, and inflammatory responses. While these protocols are based on studies using Salbutamol, they are expected to be directly applicable to Salbutamol-d9 (acetate) due to their chemical and biological similarity.

Mechanism of Action

Salbutamol exerts its effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors.[1][2][3][4] This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase.[1][2][3] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses including smooth muscle relaxation and modulation of inflammatory pathways.[1][2][3]

Data Presentation

The following tables summarize quantitative data from in vitro studies on Salbutamol, which can be used as a reference for designing experiments with Salbutamol-d9 (acetate).

Table 1: Inhibition of Cytokine Release by Salbutamol

Cell TypeStimulantCytokineSalbutamol Concentration% Inhibition (approx.)IC50Reference
Human MonocytesLPS (250 ng/ml)TNF-α10 nM - 1 µMConcentration-dependent31.6 nM[5]
J774 MacrophagesLPS (10 ng/ml)TNF-α100 nMMaximal/submaximal inhibition-[6][7]

Table 2: Effect of Salbutamol on Cell Proliferation

Cell TypeMitogenSalbutamol Concentration% InhibitionReference
Human Airway Smooth Muscle CellsThrombin (0.3 U/ml)100 nM61.7 ± 6.1%[5]
Human Airway Smooth Muscle CellsEGF (300 pM)100 nM46.9 ± 13.9%[5]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human airway smooth muscle cells (hASMCs), human bronchial epithelial cells (e.g., BEAS-2B), macrophage cell lines (e.g., J774, RAW264.7), or other relevant cell lines expressing β2-adrenergic receptors.

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Salbutamol-d9 (acetate) Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of Salbutamol-d9 (acetate) in sterile DMSO or ethanol. Store at -20°C. Further dilute the stock solution in cell culture medium to the desired final concentrations immediately before use.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentrations of Salbutamol-d9 (acetate). An equivalent volume of the vehicle (DMSO or ethanol) should be added to control cells. Incubation times will vary depending on the assay (see specific protocols below).

Measurement of Intracellular cAMP Levels

This protocol is a general guideline and can be adapted for commercially available cAMP assay kits.

  • Materials:

    • Cells cultured in 24- or 96-well plates

    • Salbutamol-d9 (acetate)

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

    • Cell lysis buffer

    • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.[8]

    • Stimulate cells with various concentrations of Salbutamol-d9 (acetate) for a short period (e.g., 15-30 minutes).

    • Lyse the cells using the lysis buffer provided in the assay kit.

    • Measure the intracellular cAMP concentration according to the manufacturer's instructions.[8][9][10]

    • Generate a dose-response curve to determine the EC50 of Salbutamol-d9 (acetate) for cAMP production.

Western Blot for Phosphorylated ERK (p-ERK)
  • Materials:

    • Cells cultured in 6-well plates or larger formats

    • Salbutamol-d9 (acetate)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours before treatment, if necessary, to reduce basal ERK phosphorylation.

    • Treat cells with Salbutamol-d9 (acetate) for the desired time (e.g., 5-60 minutes).

    • Wash cells with ice-cold PBS and lyse them on ice.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.[11][12][13][14]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[11][13]

Cytokine Release Assay (ELISA)
  • Materials:

    • Cells cultured in 24- or 96-well plates

    • Salbutamol-d9 (acetate)

    • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

    • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Procedure:

    • Seed cells in a 24- or 96-well plate.

    • Pre-treat the cells with various concentrations of Salbutamol-d9 (acetate) for 30-60 minutes.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/ml LPS) for a specified time (e.g., 4-24 hours).

    • Collect the cell culture supernatants.

    • Measure the concentration of the secreted cytokine in the supernatants using an ELISA kit according to the manufacturer's protocol.

    • Determine the inhibitory effect of Salbutamol-d9 (acetate) on cytokine release and calculate the IC50 value.

Cell Proliferation Assay (e.g., [3H]-Thymidine Incorporation or MTT Assay)
  • Materials:

    • Cells cultured in 96-well plates

    • Salbutamol-d9 (acetate)

    • Mitogen (e.g., Thrombin, Epidermal Growth Factor - EGF)

    • [3H]-Thymidine or MTT reagent

  • Procedure ([3H]-Thymidine Incorporation):

    • Seed cells in a 96-well plate and allow them to become quiescent by serum starvation.

    • Pre-treat cells with Salbutamol-d9 (acetate) for 30 minutes.

    • Stimulate cell proliferation with a mitogen for 18-24 hours.

    • Add [3H]-Thymidine to the culture medium and incubate for another 4-6 hours.

    • Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

Visualizations

Signaling Pathway of Salbutamol

Salbutamol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Salbutamol Salbutamol-d9 (acetate) b2AR β2-Adrenergic Receptor Salbutamol->b2AR binds G_protein Gs Protein b2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates ERK_pathway ERK Pathway (e.g., p38 MAPK) PKA->ERK_pathway inhibits Inflammatory_Response Inflammatory Response (e.g., TNF-α release) PKA->Inflammatory_Response inhibits Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation inhibits Cytokine_Release_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells pretreat Pre-treat with Salbutamol-d9 (acetate) seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 4-24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Perform ELISA for cytokine of interest collect_supernatant->elisa analyze Analyze data (Calculate IC50) elisa->analyze end End analyze->end

References

Application Note: High-Throughput Quantification of Salbutamol in Biological Matrices using Salbutamol-d9 (acetate) and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Salbutamol in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Salbutamol-d9 (acetate) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1] The protocols provided herein detail sample preparation, chromatographic separation, and mass spectrometric conditions suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[2] Accurate and reliable quantification of Salbutamol in biological fluids is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, specificity, and throughput.[3]

The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability.[1][4] Salbutamol-d9, where nine hydrogen atoms on the tert-butyl group are replaced by deuterium, is an ideal internal standard as it co-elutes with the analyte and compensates for variations in extraction efficiency and matrix-induced ion suppression or enhancement.[4] This application note provides a comprehensive protocol for the use of Salbutamol-d9 (acetate) in the mass spectrometry-based bioanalysis of Salbutamol.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Salbutamol using LC-MS/MS with a deuterated internal standard. The data is compiled from various published methods and represents expected performance.

ParameterPlasmaUrineReference
Linearity Range 0.100 - 10.0 ng/mL1 - 1000 ng/mL[5][6]
Lower Limit of Quantification (LLOQ) 0.02 - 0.1 ng/mL0.3 - 1 ng/mL[3][4][5]
Correlation Coefficient (r²) > 0.99> 0.99[7]
Intra-day Precision (%CV) < 15%< 5.04%[4][5]
Inter-day Precision (%CV) < 15%< 5.04%[4][5]
Accuracy (% Bias) Within ±15%83.82 - 102.33%[4][5]

Experimental Protocols

Sample Preparation

a) Protein Precipitation (for Plasma)

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 20 µL of Salbutamol-d9 (acetate) internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.[5]

b) Solid-Phase Extraction (SPE) (for Urine)

This method provides a cleaner extract, reducing matrix effects.

  • To 1 mL of urine sample, add 25 µL of Salbutamol-d9 (acetate) internal standard working solution.

  • If required, perform enzymatic hydrolysis to measure total Salbutamol (free and conjugated). Add β-glucuronidase and incubate at 55°C for 1 hour.[6]

  • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water).

  • Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[4]

LC-MS/MS Conditions

a) Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.[2]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[2][8]

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 5-20 µL.

b) Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in positive mode.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Salbutamol: The precursor ion is m/z 240.2. Common product ions are m/z 148.1 and 166.1.[3][7]

    • Salbutamol-d9: The precursor ion is m/z 249.0. Product ions can be monitored at m/z 148.1, 166.1, and/or 231.1.

  • Collision Energy (CE): To be optimized for the specific instrument, but typical values range from 12 to 25 eV.

  • Source Temperature: Typically around 100-150°C.[8]

  • Desolvation Temperature: Typically around 450°C.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Salbutamol-d9 (IS) sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction dry_recon Evaporation & Reconstitution extraction->dry_recon lc LC Separation dry_recon->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification calibration->quantification

Caption: Bioanalytical workflow for Salbutamol quantification.

logical_relationship cluster_analyte cluster_is cluster_lc cluster_ms cluster_correction Salbutamol Salbutamol Coelution Co-elution Salbutamol->Coelution Salbutamol_d9 Salbutamol-d9 Salbutamol_d9->Coelution Matrix_Effect Matrix Effect Correction Salbutamol_d9->Matrix_Effect Variability_Correction Process Variability Correction Salbutamol_d9->Variability_Correction Ionization Ionization Coelution->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection Matrix_Effect->Salbutamol Variability_Correction->Salbutamol

Caption: Role of Salbutamol-d9 as an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Salbutamol-d9 (acetate)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for Salbutamol-d9 (acetate).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Salbutamol-d9 (acetate) stock solutions?

A1: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[1][2] When stored at -20°C, the solution should be used within one month, and at -80°C, it can be stable for up to six months.[1] For use as an internal standard, Salbutamol-d9 is stable for at least four years when stored at -20°C as a solid.[2]

Q2: What are the expected precursor and product ions for Salbutamol-d9?

A2: For Salbutamol-d9, the protonated molecule [M+H]⁺ is used as the precursor ion. The expected m/z for the precursor ion is approximately 249.0. Common product ions result from the loss of water and fragmentation of the side chain.[3] A study on a similar deuterated standard, d6-salbutamol, showed a similar fragmentation pattern to the non-deuterated form.[4]

Q3: What type of liquid chromatography column is suitable for Salbutamol-d9 analysis?

A3: A reversed-phase C18 column is commonly used for the analysis of Salbutamol and its deuterated analogs.[5][6][7] For chiral separations, a teicoplanin-based chiral phase column has been shown to be effective.[3][8]

Q4: What are typical mobile phase compositions for Salbutamol-d9 analysis?

A4: A common mobile phase consists of a mixture of acetonitrile or methanol with an aqueous solution containing a modifier like formic acid or ammonium formate.[3][5][6][9] For example, a mobile phase of acetonitrile and 5mM ammonium acetate has been successfully used.[5] Another approach used 0.05:2:98 formic acid/methanol/water as mobile phase A and methanol with 0.1% formic acid as mobile phase B.[6]

Troubleshooting Guide

Issue 1: High Background Noise

High background noise can significantly impact the sensitivity and accuracy of your measurements.[10]

Q: My baseline is very noisy. What are the potential causes and how can I fix it?

A: High background noise can originate from several sources. Here's a systematic approach to troubleshooting:

  • Contaminated Solvents or Additives : Ensure you are using high-purity, LC-MS grade solvents and additives.[10][11] Impurities can lead to increased background noise.[10]

  • Dirty Ion Source : The ion source is prone to contamination from sample residues and mobile phase components.[10][12] Regular cleaning of the ESI probe, capillary, and other source components is crucial.[12]

  • Improper Mobile Phase Composition : Switching between solvents with different compositions can cause salt precipitation, leading to increased noise.[10] Always flush the system thoroughly when changing solvents.[10]

  • System Contamination : Contaminants can build up in the LC system, causing issues like high backpressure and background noise.[10] Regularly injecting system suitability test samples can help identify contamination issues.[10]

start High Background Noise Observed check_solvents Check Solvents and Additives start->check_solvents use_lcms_grade Use High-Purity LC-MS Grade Solvents check_solvents->use_lcms_grade Impurities Suspected clean_source Clean Ion Source Components (Probe, Capillary) check_solvents->clean_source Solvents OK use_lcms_grade->clean_source flush_system Flush LC System Thoroughly clean_source->flush_system check_divert_valve Use Divert Valve to Waste flush_system->check_divert_valve result_good Noise Reduced check_divert_valve->result_good Issue Resolved result_bad Noise Persists check_divert_valve->result_bad Issue Unresolved contact_support Contact Instrument Support result_bad->contact_support

Troubleshooting workflow for high background noise.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.

Q: My peaks for Salbutamol-d9 are tailing. What could be the cause?

A: Peak tailing for basic compounds like Salbutamol is often due to interactions with free silanols on the silica-based stationary phase of the column.[13]

  • Mobile Phase pH : Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Buffering the mobile phase can help maintain a constant pH.[13]

  • Ionic Additives : Adding an ionic reagent, such as triethanolamine (TEA), to the mobile phase can help prevent the analyte from interacting with free silanols, thus improving peak shape.[13]

  • Column Choice : Using a column with end-capping can minimize the number of free silanols available for interaction.[14] Columns designed to be stable at high pH can also reduce peak tailing for basic compounds.[14]

  • Sample Solvent : If the sample solvent has a stronger elution strength than the mobile phase, it can cause peak distortion.[15] Consider using a co-injection of a weaker solvent to mitigate this effect.[15]

params LC-MS/MS Parameters Mobile Phase pH Column Chemistry Sample Solvent Flow Rate outcome Desired Outcome Symmetrical Peak Shape params:f1->outcome:f1 Optimize for Analyte pKa params:f2->outcome:f1 Use End-capped Column params:f3->outcome:f1 Match Mobile Phase Strength params:f4->outcome:f1 Ensure Optimal Linear Velocity cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep_start Start: Plasma Sample add_is Add Salbutamol-d9 Internal Standard prep_start->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM Mode) separate->detect data Data Acquisition and Processing detect->data

References

Addressing matrix effects in Salbutamol analysis with Salbutamol-d9 (acetate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Salbutamol using Salbutamol-d9 (acetate) as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Salbutamol analysis?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Salbutamol, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] These effects can lead to inaccurate and imprecise quantification in LC-MS/MS analysis.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[2][4] Ion suppression is the most frequently observed phenomenon, where the presence of matrix components reduces the analyte signal, leading to underestimation of the Salbutamol concentration. Conversely, ion enhancement, a less common effect, can cause an overestimation. The use of a stable isotope-labeled internal standard like Salbutamol-d9 is a widely accepted strategy to compensate for these effects.[3]

Q2: Why is Salbutamol-d9 (acetate) recommended as an internal standard for Salbutamol analysis?

A: Salbutamol-d9 (acetate) is a deuterium-labeled version of Salbutamol and is considered an ideal internal standard (IS) for quantitative LC-MS/MS analysis.[5] Here's why:

  • Similar Physicochemical Properties: Salbutamol-d9 has nearly identical chemical and physical properties to the unlabeled Salbutamol. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.

  • Co-elution: It co-elutes with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement) at the same time.

  • Mass Difference: It is easily distinguishable from the native Salbutamol by the mass spectrometer due to the mass difference from the deuterium atoms.

By adding a known amount of Salbutamol-d9 to each sample, any signal variation due to matrix effects on Salbutamol will be mirrored by a similar variation in the Salbutamol-d9 signal. The ratio of the analyte peak area to the IS peak area is used for quantification, which effectively cancels out the impact of matrix effects, leading to more accurate and reliable results.[3]

Q3: I'm observing significant ion suppression for Salbutamol. What are the common causes and how can I troubleshoot this?

A: Significant ion suppression is a common challenge in bioanalysis. Here are the primary causes and a step-by-step troubleshooting guide:

Common Causes:

  • Insufficient Sample Cleanup: Residual matrix components, particularly phospholipids from plasma or serum, are a major cause of ion suppression.[1][2][4]

  • Chromatographic Co-elution: If matrix components elute at the same time as Salbutamol, they will interfere with its ionization in the MS source.[3]

  • High Sample Concentration: Injecting overly concentrated samples can overload the LC column and the MS ion source, leading to suppression.[3]

Troubleshooting Workflow:

IonSuppressionTroubleshooting cluster_SamplePrep Sample Preparation Strategies cluster_Chromo Chromatography Optimization Start Significant Ion Suppression Observed CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep OptimizeChromo Optimize Chromatographic Conditions CheckSamplePrep->OptimizeChromo If suppression persists ProteinPrecipitation Protein Precipitation (PPT) CheckSamplePrep->ProteinPrecipitation LLE Liquid-Liquid Extraction (LLE) CheckSamplePrep->LLE SPE Solid-Phase Extraction (SPE) CheckSamplePrep->SPE DiluteSample Dilute Sample OptimizeChromo->DiluteSample If suppression persists Gradient Modify Gradient Profile OptimizeChromo->Gradient Column Change Column Chemistry OptimizeChromo->Column MobilePhase Adjust Mobile Phase Composition OptimizeChromo->MobilePhase EvaluateME Quantitatively Evaluate Matrix Effect DiluteSample->EvaluateME If suppression persists End Ion Suppression Minimized EvaluateME->End Implement effective strategy MatrixEffectEvaluation Start Evaluate Matrix Effect SetA Set A: Analyte in Solvent Start->SetA SetB Set B: Post-Extraction Spike Start->SetB SetC Set C: Pre-Extraction Spike Start->SetC Analysis LC-MS/MS Analysis SetA->Analysis SetB->Analysis SetC->Analysis Calculation Calculate ME% and RE% Analysis->Calculation Result Interpret Results Calculation->Result

References

Technical Support Center: Troubleshooting Poor Peak Shape in Salbutamol HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor peak shape in the HPLC analysis of Salbutamol. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Salbutamol peak tailing?

Peak tailing is the most common peak shape issue for basic compounds like Salbutamol and is often characterized by an asymmetric peak with a drawn-out trailing edge.[1][2] The primary cause is secondary interactions between the basic Salbutamol molecule and the stationary phase.[3]

Common Causes and Solutions:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns are acidic and can interact with the positively charged amine group of Salbutamol, causing peak tailing.[1][3]

    • Solution: Lower the mobile phase pH to protonate the silanol groups, reducing their interaction with the analyte.[3] Using a high-purity silica column with end-capping or a polar-embedded phase can also minimize these interactions.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of Salbutamol, contributing to tailing.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from Salbutamol's pKa values. A buffered mobile phase is crucial for maintaining a constant pH throughout the analysis.[4][5]

  • Column Contamination: Accumulation of sample matrix components or impurities on the column can create active sites that lead to tailing.[6]

    • Solution: Implement a robust sample clean-up procedure, such as Solid Phase Extraction (SPE), to remove interfering contaminants.[1][3] Regularly flushing the column with a strong solvent can also help.

Q2: My Salbutamol peak is fronting. What could be the cause?

Peak fronting, where the peak has a sharp front and a sloping leading edge, is less common than tailing but can still occur.[2]

Common Causes and Solutions:

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.[2][6]

    • Solution: Reduce the injection volume or dilute the sample.[7]

  • Improper Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, resulting in a distorted peak.[8]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q3: I am observing split peaks for Salbutamol. What should I investigate?

Split peaks suggest that the analyte is experiencing two different interaction environments as it travels through the column.

Common Causes and Solutions:

  • Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[9][10]

    • Solution: Reverse and flush the column to dislodge particulates. If the problem persists, the frit may need to be replaced, or a new column may be necessary. An in-line filter can help prevent this issue.[10]

  • Column Void or Channeling: A void or channel in the column packing can lead to different flow paths for the analyte, resulting in a split peak.

    • Solution: This is often due to column degradation and typically requires column replacement.

  • Mobile Phase/Sample Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase.

Q4: My Salbutamol peak is broader than expected. How can I improve it?

Broad peaks can reduce sensitivity and resolution, making accurate quantification difficult.[2]

Common Causes and Solutions:

  • Extra-Column Dead Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out before it reaches the detector.[1]

    • Solution: Minimize the length and internal diameter of all connecting tubing.[1]

  • Low Mobile Phase Strength: If the mobile phase is too weak, the analyte will be retained longer on the column, leading to broader peaks.[2]

    • Solution: Increase the percentage of the organic modifier in the mobile phase to decrease retention time and sharpen the peak.[7]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak widths.[2]

    • Solution: Use a column oven to maintain a stable temperature.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Salbutamol HPLC analysis.

Salbutamol_HPLC_Troubleshooting start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue (e.g., Dead Volume, Blocked Frit, Leak) check_all_peaks->system_issue Yes salbutamol_specific Salbutamol Peak Specific Issue check_all_peaks->salbutamol_specific No solution1 Action: Check connections, replace frit/column, use shorter/narrower tubing. system_issue->solution1 check_tailing Peak Tailing? salbutamol_specific->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No silanol_interaction Silanol Interaction/ Incorrect pH check_tailing->silanol_interaction Yes check_split Peak Splitting? check_fronting->check_split No sample_overload Sample Overload/ Solvent Mismatch check_fronting->sample_overload Yes column_void Column Void/ Blocked Frit check_split->column_void Yes solution2 Action: Adjust pH, use end-capped column, add mobile phase modifier (e.g., TEA). silanol_interaction->solution2 solution3 Action: Reduce injection volume, dilute sample, match sample solvent to mobile phase. sample_overload->solution3 solution4 Action: Replace column, reverse and flush column. column_void->solution4

Caption: Troubleshooting workflow for poor peak shape in Salbutamol HPLC.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Modifier Addition

This protocol is designed to address peak tailing caused by silanol interactions.

  • Initial Mobile Phase Preparation: Prepare the mobile phase as per your existing method. For example, a mixture of acetonitrile and a buffer solution.

  • pH Adjustment: If peak tailing is observed, prepare a new mobile phase where the aqueous portion's pH is adjusted to a lower value, typically between 2.5 and 3.5, using an acid like phosphoric acid or formic acid.[3] This helps to keep the silanol groups on the column in their protonated state.

  • Addition of a Tailing Reducer (Triethylamine - TEA): If pH adjustment alone is insufficient, a competitive base like triethylamine (TEA) can be added to the mobile phase.[4][5]

    • Add TEA to the aqueous portion of the mobile phase at a concentration of 0.05-0.1% (v/v).

    • Re-adjust the pH of the mobile phase after adding TEA.

  • Column Equilibration: Equilibrate the column with the new mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Injection: Inject the Salbutamol standard and observe the peak shape.

Protocol 2: Column Washing and Regeneration

This protocol addresses issues arising from column contamination.

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination.

  • Strong Solvent Wash: Flush the column with a series of solvents in order of increasing elution strength. For a reversed-phase C18 column, a typical sequence would be:

    • Water (20 column volumes)

    • Methanol (20 column volumes)

    • Acetonitrile (20 column volumes)

    • Isopropanol (20 column volumes)

  • Return to Mobile Phase: Gradually re-introduce the mobile phase by flushing with an intermediate solvent (e.g., isopropanol/mobile phase mixture) before switching to the pure mobile phase.

  • Equilibration and Testing: Reconnect the column to the detector, equilibrate with the mobile phase, and inject a standard to check for improved peak shape.

Data Presentation

The following tables summarize key parameters that can be optimized to improve Salbutamol peak shape.

Table 1: Recommended Mobile Phase Compositions for Salbutamol Analysis

Mobile Phase ComponentRecommended Range/ValuePurposeReference
Buffer10-50 mMMaintain constant pH[7][9]
pH2.5 - 3.7Minimize silanol interactions[3][4][11]
Organic ModifierAcetonitrile or MethanolControl retention and peak width[1]
Additive (e.g., TEA)0.05 - 0.1% (v/v)Mask silanol groups[4][5]

Table 2: Typical HPLC System Parameters for Salbutamol Analysis

ParameterRecommended ValueRationaleReference
Column TypeC18, End-capped or Polar-embeddedReduce secondary interactions[1][4]
Flow Rate0.7 - 1.0 mL/minOptimize separation and peak shape[4][11]
Column Temperature30 - 40 °CImprove efficiency and reduce viscosity[11]
Detection Wavelength225 - 230 nm or 276 nmOptimal absorbance for Salbutamol[4][12]
Injection Volume5 - 20 µLAvoid column overload[4]

Signaling Pathways and Logical Relationships

The interaction between Salbutamol and the stationary phase is a key factor in peak shape. The following diagram illustrates this relationship.

Salbutamol_Interaction cluster_column Silica-Based C18 Column cluster_mobile_phase Mobile Phase Silica_Surface Silica Surface Silanol_Group Deprotonated Silanol Group (Si-O⁻) (at higher pH) Silica_Surface->Silanol_Group Protonated_Silanol Protonated Silanol Group (Si-OH) (at lower pH) Silica_Surface->Protonated_Silanol Salbutamol_Cation Protonated Salbutamol (Cationic) Salbutamol_Cation->Silanol_Group Ionic Interaction (Causes Tailing) Salbutamol_Cation->Protonated_Silanol Reduced Interaction (Improved Peak Shape) TEA_Modifier TEA Modifier (Competes for sites) TEA_Modifier->Silanol_Group Masks Silanol Group

Caption: Interactions affecting Salbutamol peak shape on a C18 column.

References

Stability of Salbutamol-d9 (acetate) in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salbutamol-d9 (acetate). The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on the stability of the compound in different solvents and at various temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Salbutamol-d9 (acetate)?

A1: For long-term stability, Salbutamol-d9 (acetate) should be stored under specific conditions depending on its form (solid or in solution).[1][2]

FormStorage TemperatureDuration
Solid (Powder)-20°C≥ 4 years[2]
4°C2 years[1]
In Solvent-80°C6 months[1]
-20°C1 month[1]

Q2: What solvents are recommended for preparing stock solutions of Salbutamol-d9 (acetate)?

A2: Salbutamol-d9 (acetate) is slightly soluble in methanol and water.[2] It is also soluble in DMSO at a concentration of 100 mg/mL, though this requires sonication and warming.[1] Note that DMSO is hygroscopic, and the water content can impact solubility.[1] For aqueous solutions, maximum stability is observed between pH 3 and 4.[3] Acetone has been shown to be a more stable solvent for non-deuterated Salbutamol compared to methanol, as it is aprotic and less likely to participate in degradation reactions.[4][5]

Q3: My analytical results show a decrease in the concentration of Salbutamol-d9 (acetate) over time. What could be the cause?

A3: A decrease in concentration is likely due to degradation. The stability of Salbutamol-d9 (acetate) is influenced by the solvent, temperature, pH, and exposure to light and oxygen.[3][6][7] Protic solvents like methanol and ethanol can react with Salbutamol to form ether degradation products, especially under acidic conditions.[5][8][9] In aqueous solutions, degradation is accelerated by pH values outside the optimal range of 3-4 and by the presence of oxygen.[3]

Q4: I am observing unexpected peaks in my chromatogram when analyzing Salbutamol-d9 (acetate) solutions. What are these peaks?

A4: Unexpected peaks are likely degradation products. In methanolic solutions, methylation products of Salbutamol have been identified.[5] In ethanolic solutions, ethyl ether derivatives can form.[8][9] Forced degradation studies on Salbutamol have shown that it degrades under acidic, alkaline, oxidative, and thermal stress, leading to the formation of various byproducts.[6][10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent analytical results (poor reproducibility) - Degradation of stock or working solutions.- Repeated freeze-thaw cycles of stock solutions.- Water absorption by hygroscopic solvents (e.g., DMSO).- Prepare fresh working solutions daily.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use freshly opened, high-purity solvents.
Loss of Salbutamol-d9 (acetate) signal during analysis - Adsorption to container surfaces.- Significant degradation in the analytical mobile phase or sample matrix.- Use silanized glass or polypropylene containers.- Evaluate the stability of the analyte in the mobile phase and sample matrix by running control samples at different time points during the analytical run.
Peak tailing or broadening in HPLC analysis - Interaction with active sites on the HPLC column.- Poor choice of mobile phase pH.- Use a mobile phase with an appropriate pH to control the ionization state of Salbutamol-d9 (acetate).- Consider using a column with end-capping or a different stationary phase.
Precipitation of the compound in solution - Exceeding the solubility limit.- Change in temperature or solvent composition.- Ensure the concentration is within the solubility limits for the chosen solvent.- Store solutions at the recommended temperature and avoid mixing with anti-solvents.

Stability Data

Illustrative Stability of Salbutamol-d9 (acetate) at 1 mg/mL

SolventTemperature% Remaining after 1 Week% Remaining after 4 Weeks% Remaining after 3 Months
Acetonitrile4°C>99%98%95%
25°C (Room Temp)97%92%85%
Methanol4°C98%94%88%
25°C (Room Temp)90%75%50%
DMSO-20°C>99%>99%98%
4°C99%96%91%
Water (pH 4)4°C>99%97%93%
25°C (Room Temp)96%88%78%

Experimental Protocols

Protocol for Stability Testing of Salbutamol-d9 (acetate) in Solution

This protocol outlines a general procedure for assessing the stability of Salbutamol-d9 (acetate) in a specific solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of Salbutamol-d9 (acetate) and dissolve it in the chosen solvent (e.g., methanol, acetonitrile, DMSO, or buffered water) to a final concentration of 1 mg/mL.

    • Ensure complete dissolution, using sonication and gentle warming if necessary (especially for DMSO).

  • Sample Storage:

    • Aliquot the stock solution into multiple vials made of an inert material (e.g., amber glass or polypropylene).

    • Store the vials at different temperature conditions (e.g., -20°C, 4°C, and 25°C). Protect samples from light.

  • Sample Analysis (HPLC-UV or LC-MS):

    • At specified time points (e.g., day 0, 1 week, 2 weeks, 1 month, 3 months), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Dilute the sample to a suitable concentration for analysis with the initial mobile phase.

    • Analyze the sample using a validated stability-indicating HPLC method. An example of chromatographic conditions:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]

      • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[6][13]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 276 nm or by mass spectrometry.

    • The initial (time zero) sample serves as the 100% reference.

  • Data Analysis:

    • Calculate the percentage of Salbutamol-d9 (acetate) remaining at each time point relative to the initial concentration.

    • Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

Visualizations

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol-d9 Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to Gs_protein Gs Protein (inactive) Beta2AR->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active GDP -> GTP AC_inactive Adenylyl Cyclase (inactive) Gs_protein_active->AC_inactive Activates AC_active Adenylyl Cyclase (active) AC_inactive->AC_active cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA_inactive Protein Kinase A (inactive) cAMP->PKA_inactive Activates PKA_active Protein Kinase A (active) PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to Stability_Testing_Workflow cluster_analysis Analysis at Time Points (T=0, 1W, 2W, 1M, 3M) start Start: Prepare 1 mg/mL Stock Solution aliquot Aliquot into Vials start->aliquot storage Store at Different Conditions (-20°C, 4°C, 25°C) aliquot->storage retrieve Retrieve Samples storage->retrieve analyze Analyze by HPLC-UV or LC-MS retrieve->analyze data Calculate % Remaining & Identify Degradants analyze->data end End: Determine Stability Profile data->end

References

Preventing ion suppression of Salbutamol with Salbutamol-d9 (acetate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ion suppression during the analysis of Salbutamol using Salbutamol-d9 (acetate) as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Salbutamol analysis?

A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, Salbutamol, is reduced by the presence of co-eluting matrix components.[1] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of Salbutamol in biological samples.[1]

Q2: How does Salbutamol-d9 help in mitigating the effects of ion suppression?

A2: Salbutamol-d9 is a stable isotope-labeled internal standard.[2] It is chemically identical to Salbutamol but has a different mass due to the deuterium atoms. Because it co-elutes with Salbutamol and has similar ionization properties, any ion suppression affecting Salbutamol will also affect Salbutamol-d9 to a similar extent.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: What are the common sources of ion suppression in bioanalytical samples?

A3: Common sources of ion suppression in biological matrices like plasma and urine include salts, phospholipids, proteins, and other endogenous or exogenous compounds. These substances can interfere with the ionization process in the mass spectrometer's ion source.

Q4: What are the typical mass transitions (MRM) for Salbutamol and Salbutamol-d9?

A4: The multiple reaction monitoring (MRM) transitions for Salbutamol and its deuterated internal standard are crucial for selective and sensitive detection. The specific transitions can vary slightly depending on the instrument and experimental conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Salbutamol240.2148.1
Salbutamol240.0166.0
Salbutamol-d9249.08148.59
Salbutamol-d3243.0151.0

Note: The exact m/z values may need to be optimized on your specific mass spectrometer.

Troubleshooting Guides

Issue 1: Low Signal Intensity or High Variability in Salbutamol Peak Area

This issue is often indicative of significant ion suppression.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

  • Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression. Consider the following techniques:

    • Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components.[4]

    • Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up complex biological samples.

    • Protein Precipitation: While a simpler method, it may be less effective at removing all interfering substances.[3]

  • Modify Chromatographic Conditions:

    • Gradient Elution: Adjust the gradient profile to separate Salbutamol from the ion-suppressing regions.

    • Column Chemistry: Experiment with different C18 columns or other stationary phases to improve separation.[5]

  • Check Internal Standard Performance: Ensure that the Salbutamol-d9 internal standard is being added consistently and that its signal is stable across samples.

Issue 2: Poor Recovery of Salbutamol

Low recovery can result from inefficient extraction or degradation of the analyte.

Troubleshooting Steps:

  • Optimize Extraction Protocol:

    • pH Adjustment: Ensure the pH of the sample is optimized for the chosen extraction method.

    • Solvent Selection: For LLE, test different organic solvents to find the one with the best extraction efficiency for Salbutamol.

    • Elution Solvent (SPE): For SPE, ensure the elution solvent is strong enough to completely elute Salbutamol from the cartridge.

  • Assess Analyte Stability: Salbutamol may be susceptible to degradation under certain conditions. Evaluate its stability during sample storage and processing.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature.

    • To 200 µL of urine, add 10 µL of Salbutamol-d9 internal standard solution (concentration to be optimized based on expected Salbutamol levels).

    • Add 700 µL of methanol.

    • Vortex mix for 10 seconds.

    • Centrifuge at 14,000 rpm for 5 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution:

    • Elute Salbutamol and Salbutamol-d9 with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to visualize the regions of ion suppression in a chromatogram.

  • System Setup:

    • Set up the LC-MS/MS system as you would for your Salbutamol analysis.

    • Using a T-connector, introduce a constant flow of a standard solution of Salbutamol (e.g., 100 ng/mL in mobile phase) into the eluent stream between the analytical column and the mass spectrometer ion source using a syringe pump.

  • Procedure:

    • Inject a blank matrix sample (e.g., extracted plasma or urine without the analyte or internal standard).

    • Acquire data in MRM mode for the Salbutamol transition.

  • Data Analysis:

    • Monitor the signal intensity of the infused Salbutamol. A stable baseline should be observed.

    • Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.

    • Compare the retention time of your Salbutamol peak with the regions of ion suppression to determine if your analysis is affected.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Salbutamol Analysis
ParameterValue
LC System
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)[5]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temperature650°C
Collision EnergyOptimized for each transition (e.g., 20-30 eV)
Table 2: Example Recovery and Matrix Effect Data
AnalyteSample TypeExtraction MethodRecovery (%)Matrix Effect (%)
SalbutamolUrineSPE85 - 95< 15
SalbutamolPlasmaLLE80 - 90< 20
SalbutamolPlasmaProtein Precipitation90 - 10525 - 40

Note: These are example values and will vary depending on the specific protocol and matrix. A matrix effect of <15% is generally considered acceptable.

Visualizations

IonSuppression cluster_LC LC Eluent cluster_MS MS Ion Source cluster_Detector Detector Signal Analyte Salbutamol Droplet ESI Droplet Analyte->Droplet Ionization IS Salbutamol-d9 IS->Droplet Interference Matrix Interference Interference->Droplet Competition for Charge/Surface Signal Reduced Analyte Signal (Ion Suppression) Droplet->Signal

Caption: Mechanism of Ion Suppression in the ESI Source.

ExperimentalWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike with Salbutamol-d9 (IS) Sample->Spike Preparation Sample Preparation (SPE, LLE, or Protein Precipitation) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Processing & Quantification Analysis->Quantification

References

Improving signal-to-noise ratio for Salbutamol with a deuterated internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing a deuterated internal standard to improve the signal-to-noise ratio in Salbutamol analysis.

Troubleshooting Guides

Question: I am observing a poor signal-to-noise ratio for Salbutamol even with a deuterated internal standard. What are the potential causes and solutions?

Answer:

A poor signal-to-noise (S/N) ratio can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:

1. Sample Preparation:

  • Issue: Inefficient extraction of Salbutamol from the matrix can lead to low analyte concentration and consequently a poor signal. Matrix components can also interfere with ionization.

  • Troubleshooting Steps:

    • Optimize Extraction Method: If using liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is optimized for Salbutamol's extraction into the organic solvent. For solid-phase extraction (SPE), evaluate different sorbents and elution solvents. A method using an Oasis HLB cartridge has been shown to be effective.[1]

    • Enzymatic Hydrolysis: For samples containing Salbutamol glucuronide, ensure complete enzymatic hydrolysis with β-glucuronidase to release free Salbutamol.[2][3]

    • Protein Precipitation: For plasma samples, protein precipitation with acetonitrile is a rapid and effective sample clean-up method.[4]

2. Chromatographic Conditions:

  • Issue: Poor chromatographic peak shape (e.g., tailing, splitting) can decrease the peak height and thus the S/N ratio. Co-elution of matrix components with Salbutamol can cause ion suppression.

  • Troubleshooting Steps:

    • Address Peak Tailing/Splitting: Peak tailing and splitting for basic compounds like Salbutamol can occur due to interactions with residual silanols on silica-based columns.[5][6]

      • Consider pre-conditioning the column with triethylamine (TEA) and including it in the mobile phase to block active silanol sites.[5][6]

      • The use of an ion-pairing reagent like sodium heptane sulfonate (SHS) in the mobile phase can also improve peak shape.[5]

      • Ensure the mobile phase pH is buffered to maintain consistent ionization of Salbutamol.[5][6]

    • Optimize Separation: Adjust the mobile phase composition and gradient to achieve better separation of Salbutamol from interfering matrix components. A mobile phase of methanol-water with ammonium acetate and formic acid has been successfully used.[4][7]

3. Mass Spectrometry Parameters:

  • Issue: Suboptimal mass spectrometer settings will directly impact the signal intensity.

  • Troubleshooting Steps:

    • Optimize Ionization Source Parameters: Systematically optimize parameters such as capillary voltage, nozzle voltage, nebulizer pressure, drying gas temperature, and flow rate.[8][9]

    • Select Appropriate MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for both Salbutamol and the deuterated internal standard. Common transitions for Salbutamol are m/z 240.1 → 148.1.[4] For Salbutamol-d3, a common transition is m/z 243.1 → 151.0.[4] For d6-salbutamol, a suitable transition is m/z 246/148.[10]

Experimental Workflow for Troubleshooting Poor S/N Ratio

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions Poor S/N Ratio Poor S/N Ratio SamplePrep Optimize Sample Preparation Poor S/N Ratio->SamplePrep Chroma Adjust Chromatographic Conditions Poor S/N Ratio->Chroma MS Optimize Mass Spectrometry Parameters Poor S/N Ratio->MS SPE_LLE Refine SPE/LLE Protocol SamplePrep->SPE_LLE Hydrolysis Ensure Complete Enzymatic Hydrolysis SamplePrep->Hydrolysis PeakShape Improve Peak Shape (TEA, SHS) Chroma->PeakShape Separation Enhance Analyte-Matrix Separation Chroma->Separation IonSource Optimize Ion Source Parameters MS->IonSource MRM Verify MRM Transitions MS->MRM G MethodDevelopment Robust Salbutamol Assay Development SamplePrep Effective Sample Preparation MethodDevelopment->SamplePrep Chroma Optimized Chromatographic Separation MethodDevelopment->Chroma MS Sensitive MS Detection MethodDevelopment->MS InternalStd Appropriate Internal Standard Selection MethodDevelopment->InternalStd HighSN High Signal-to-Noise Ratio SamplePrep->HighSN Chroma->HighSN MS->HighSN InternalStd->HighSN

References

Navigating the Nuances of Salbutamol-d9 (acetate) Usage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of isotopically labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. Salbutamol-d9 (acetate), a deuterated analog of the widely used bronchodilator Salbutamol, serves as a critical tool for researchers in various fields. However, its application is not without potential challenges. This technical support center provides a comprehensive guide to common pitfalls encountered during the use of Salbutamol-d9 (acetate) and offers practical solutions to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, preparation, and analysis of Salbutamol-d9 (acetate).

Issue Potential Cause Recommended Solution
Inaccurate Quantification (High Variability) Isotopic exchange (loss of deuterium for protium) can occur, especially in acidic or basic solutions, altering the mass-to-charge ratio and leading to inaccurate measurements.[1]- Maintain solutions at a neutral pH whenever possible.- Avoid prolonged storage in acidic or basic conditions.[1]- Prepare fresh solutions before use.
Co-elution with interfering matrix components can cause ion suppression or enhancement, affecting the signal of the internal standard differently than the analyte.[2][3]- Optimize chromatographic conditions to ensure baseline separation of the analyte, internal standard, and any interfering peaks.- Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove matrix components.
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.- Adjust the mobile phase composition, pH, or gradient profile.- Ensure the column is properly conditioned and not overloaded.
Degradation of the analyte or internal standard. Salbutamol is known to be sensitive to oxygen and certain buffer salts like phosphate can accelerate its breakdown.[4]- Use freshly prepared solutions.- Degas solvents to minimize dissolved oxygen.[4]- Consider using acetate buffers, which have been shown to have a stabilizing effect on Salbutamol.[4]
Loss of Signal Intensity During a Run Contamination of the mass spectrometer ion source or quadrupoles over the course of an analytical run.[5]- Implement a robust column wash step between injections to minimize the introduction of non-volatile matrix components into the mass spectrometer.- Perform regular cleaning and maintenance of the ion source and mass analyzer.[5]
In-source fragmentation or instability of the protonated molecule.- Optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation.
Chromatographic Shift Between Analyte and Internal Standard Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect.[2] This can lead to differential matrix effects if they elute into regions of varying ion suppression.[3]- While minor shifts are often unavoidable, ensure the peak shapes are symmetrical and that the integration parameters are set correctly for both the analyte and the internal standard.- If significant shifts are observed, consider using a C13-labeled internal standard as an alternative, as they tend to have closer chromatographic behavior to the unlabeled analyte.[2]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store Salbutamol-d9 (acetate)?

A1: Salbutamol-d9 (acetate) should be stored as a solid at -20°C for long-term stability.[6] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Always protect the compound from light and moisture.

Q2: What solvents are suitable for dissolving Salbutamol-d9 (acetate)?

A2: Salbutamol-d9 is slightly soluble in methanol and water.[6] For creating stock solutions, high-purity solvents like methanol or DMSO are commonly used.

Experimental Design

Q3: At what concentration should I use Salbutamol-d9 (acetate) as an internal standard?

A3: The optimal concentration of the internal standard depends on the expected concentration range of the analyte in your samples and the sensitivity of your instrument. A general guideline is to use a concentration that is in the mid-range of your calibration curve.

Q4: Can I use one deuterated internal standard for multiple analytes?

A4: It is best practice to use a specific deuterated internal standard for each analyte you are quantifying.[2] This is because the primary advantage of a deuterated standard is its chemical and physical similarity to the analyte, which allows it to effectively compensate for variations in sample preparation and matrix effects.[2]

Data Interpretation

Q5: My calibration curve is non-linear. What could be the cause?

A5: Non-linearity can be caused by several factors, including detector saturation at high concentrations, ion suppression, or issues with the internal standard.[8] If the peak area of your internal standard is not constant across your calibration curve, it may indicate a matrix effect or that the concentration of the internal standard is too low relative to the analyte at the higher end of the curve.[8]

Q6: I am observing unexpected peaks in my chromatogram. What should I do?

A6: Unexpected peaks could be due to contaminants, degradation products, or metabolites. Review your sample preparation procedure for potential sources of contamination. To investigate degradation, analyze a freshly prepared standard solution. If metabolites are suspected, further characterization using high-resolution mass spectrometry may be necessary.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of Salbutamol in Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 10 µL of Salbutamol-d9 (acetate) internal standard solution (concentration to be optimized).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

General LC-MS/MS Parameters for Salbutamol Analysis
Parameter Typical Value
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[9]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile[9][10]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Salbutamol: m/z 240.2 → 148.1[10]Salbutamol-d9: m/z 249.2 → 157.1 (example, will vary based on deuterium positions)

Visualizing Key Pathways and Workflows

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR binds Gs_protein Gs Protein Beta2AR->Gs_protein activates Adenylate_Cyclase Adenylate Cyclase Gs_protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Myosin_LC_Kinase Myosin Light Chain Kinase PKA->Myosin_LC_Kinase inhibits phosphorylation of Bronchodilation Bronchodilation Myosin_LC_Kinase->Bronchodilation leads to

Caption: Simplified signaling pathway of Salbutamol leading to bronchodilation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Salbutamol-d9 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for the quantification of Salbutamol using LC-MS/MS.

References

Optimization of extraction recovery for Salbutamol and Salbutamol-d9 (acetate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Salbutamol and its deuterated internal standard, Salbutamol-d9 (acetate).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of Salbutamol and Salbutamol-d9.

Question: Why am I observing low or inconsistent extraction recovery for Salbutamol?

Answer: Low or inconsistent recovery can stem from several factors throughout the extraction process. Consider the following potential causes and solutions:

  • Suboptimal pH: The extraction efficiency of Salbutamol, which has both amine and phenolic groups, is highly dependent on the pH of the sample matrix.[1]

    • Solution: For Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) sorbent, ensure the sample is acidified (e.g., with perchloric acid or phosphoric acid) to facilitate strong cation retention.[2][3] For Liquid-Liquid Extraction (LLE), adjust the sample to a basic pH (e.g., pH 11.7) to neutralize the amine group and enhance its partitioning into an organic solvent like ethyl acetate.[1][4]

  • Inappropriate Extraction Solvent/Sorbent: The choice of solvent in LLE or sorbent in SPE is critical for effective analyte isolation.

    • Solution (LLE): Ethyl acetate is a commonly used and effective solvent for extracting Salbutamol from biological matrices.[4]

    • Solution (SPE): Hydrophilic-Lipophilic-Balanced (HLB) and mixed-mode cation exchange (e.g., Oasis MCX) cartridges are effective for extracting Salbutamol and its metabolites from complex matrices like urine and plasma.[3][4][5]

  • Insufficient Elution Strength (SPE): The analyte may be strongly retained on the SPE sorbent, leading to incomplete elution.

    • Solution: Use an acidified organic solvent for elution. A common effective eluent is 1% trifluoroacetic acid (TFA) in methanol.[5]

  • Analyte Degradation: Salbutamol can be unstable under certain conditions, which can lead to lower-than-expected quantitative results.[6]

    • Solution: Investigate the stability of Salbutamol in your specific sample matrix and solvent conditions.[6] Avoid prolonged storage at room temperature and consider the effects of pH and solvent choice on stability. For instance, methylation products have been detected in methanolic solutions.[6]

  • Matrix Effects: Endogenous components in biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.

    • Solution: Employ a more rigorous cleanup method like SPE over simpler methods like protein precipitation to remove interfering substances.[7] Validate your method for matrix effects by comparing the response of the analyte in post-extraction spiked matrix with the response in a clean solvent.[4]

Question: My chromatogram shows poor peak shape (e.g., tailing, splitting) for Salbutamol. What can I do?

Answer: Poor peak shape in HPLC is a common issue, especially for basic compounds like Salbutamol, and is often related to secondary interactions with the stationary phase.[8][9]

  • Cause: Free anionic silanol groups on silica-based C18 columns can interact with the cationic amine group of Salbutamol, causing peak tailing and broadening.[8]

  • Solution 1: Mobile Phase Modification: Add an ion-pairing agent or a competing base to the mobile phase to mask the active silanol sites.

    • Triethylamine (TEA): Adding a small concentration of TEA (e.g., 0.07%) to the mobile phase can significantly improve peak shape by competing with Salbutamol for interaction with the silanol groups.[8][9]

    • Sodium Heptane Sulfonate (SHS): This ion-pairing reagent can be used to form a neutral complex with Salbutamol, improving retention and peak symmetry.[8]

  • Solution 2: pH Control: Ensure the mobile phase is adequately buffered to maintain a consistent pH.[8][9] Adjusting the mobile phase to a lower pH (e.g., 2.5-3.0) with an acid like orthophosphoric acid can protonate the silanol groups, reducing unwanted interactions.[3]

  • Solution 3: Column Conditioning: Pre-conditioning the column with the mobile phase containing the modifier (like TEA) can help ensure that the silanol groups are sufficiently masked before sample injection.[8]

Frequently Asked Questions (FAQs)

What are the most common methods for extracting Salbutamol and its internal standards? The most frequently employed methods for extracting Salbutamol from biological matrices like plasma and urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5] SPE is often preferred for its high efficiency in cleaning up complex samples, leading to high recovery rates.[3][5] LLE is a viable alternative, though it may not effectively remove all matrix components.[7] Protein precipitation is a simpler method but is generally less clean and may not be suitable for sensitive analyses.[7]

Why is Salbutamol-d9 (acetate) used as an internal standard? Salbutamol-d9 is a deuterated analog of Salbutamol, meaning it is chemically identical but contains nine deuterium atoms in place of hydrogen atoms on the tert-butyl group.[10] This makes it an ideal internal standard for quantification by mass spectrometry (GC-MS or LC-MS) for several reasons:

  • Similar Physicochemical Properties: It behaves almost identically to the non-deuterated Salbutamol during extraction, chromatography, and ionization, correcting for variations in sample preparation and instrument response.

  • Mass Difference: It is easily distinguished from the target analyte by its higher mass, without significantly altering its retention time.

  • Co-elution: It co-elutes with the analyte, ensuring that any matrix effects or fluctuations in instrument performance affect both the analyte and the internal standard similarly.

What are the key parameters to optimize for a Solid-Phase Extraction (SPE) protocol? To maximize recovery, the following SPE steps should be carefully optimized:

  • Sorbent Selection: Mixed-mode cation exchange (MCX) or hydrophilic-lipophilic balanced (HLB) sorbents are highly effective for Salbutamol.[3][5]

  • Conditioning and Equilibration: Properly wet the sorbent with an organic solvent (e.g., methanol) and then equilibrate with an aqueous solution (e.g., water or a buffer) to prepare it for sample loading.[5]

  • Sample Pre-treatment and Loading: Adjust the sample pH to ensure the analyte is in the correct ionic state for retention. For MCX, acidifying the sample is crucial.[2] Load the sample at a slow, consistent flow rate.

  • Washing: Use a weak solvent (e.g., water or a mild organic/aqueous mix) to remove interfering compounds without prematurely eluting the analyte.[5]

  • Elution: Use a strong solvent to desorb the analyte. For Salbutamol on an MCX sorbent, an acidified organic solvent (e.g., 1% TFA in methanol) is typically required for efficient elution.[5]

How can I minimize analyte degradation during sample preparation and storage? Salbutamol can degrade, particularly in solution over time.[6] To ensure accurate quantification:

  • Storage: Store urine and plasma samples frozen (e.g., at -20°C) until analysis.[11]

  • Solvent Choice: Be aware that storing standard solutions in methanol can lead to the formation of methylation products.[6] Prepare fresh standards or validate their stability over the intended period of use.

  • pH: Investigate the stability of Salbutamol at different pH values, as this can influence degradation rates.[6]

Quantitative Data Summary

The following table summarizes reported extraction recovery data for Salbutamol from various studies.

Extraction MethodMatrixSorbent/SolventAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)UrineOasis MCX Cartridge92.24% (un-metabolized)[3]
Solid-Phase Extraction (SPE)UrineOasis MCX Cartridge91.52% (metabolized)[3]
Solid-Phase Extraction (SPE)SerumISOLUTE ENV+~60-65%[5]
Solid-Phase Extraction (SPE)PlasmaSep-Pak Silica77.32%[11]
Solid-Phase Extraction (SPE)UrineSep-Pak Silica81.25%[11]
Liquid-Liquid Extraction (LLE)Plasma/UrineEthyl AcetateNot specified, but used successfully[4]

Experimental Protocols

Below are generalized protocols for common Salbutamol extraction methods based on published literature. Note: These are templates and should be optimized for your specific application and matrix.

1. Solid-Phase Extraction (SPE) Protocol for Plasma/Urine

This protocol is based on methods using mixed-mode cation exchange cartridges.[2][3]

  • Sample Pre-treatment: To a 1 mL aliquot of plasma or urine, add 50 µL of Salbutamol-d9 internal standard solution. Add 4 mL of ammonium acetate buffer (pH 5.2).[2] Add 500 µL of 35% perchloric acid, then vortex for 1 minute.[2] Centrifuge the sample for 5 minutes at 8,000 x g.[2]

  • Column Conditioning: Condition an Oasis MCX (60 mg, 3 mL) SPE cartridge with 1 mL of methanol.

  • Column Equilibration: Equilibrate the cartridge with 1 mL of distilled water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 1% TFA in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol for Plasma/Urine

This protocol is based on a method using ethyl acetate for extraction.[4]

  • Sample Preparation: To a 500 µL aliquot of plasma or urine in a centrifuge tube, add the internal standard (Salbutamol-d9).

  • pH Adjustment: Add a buffer or base (e.g., NaOH solution) to adjust the sample pH to >11.

  • Solvent Addition: Add 3 mL of ethyl acetate.

  • Extraction: Vortex the mixture for 5-10 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 4,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for analysis.

Visualizations

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Methanol Load 3. Load Sample Equilibrate->Load Water/Buffer Wash 4. Wash Load->Wash Waste Elute 5. Elute Wash->Elute Waste Analyze Analyze Elute->Analyze Analyte

Caption: A typical workflow for Solid-Phase Extraction (SPE).

LLE_Workflow Sample 1. Sample + IS Solvent 2. Add Solvent & Adjust pH Sample->Solvent Vortex 3. Vortex/Mix Solvent->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Separate 5. Collect Organic Layer Centrifuge->Separate Evaporate 6. Evaporate & Reconstitute Separate->Evaporate Analyze Analyze Evaporate->Analyze

Caption: A standard workflow for Liquid-Liquid Extraction (LLE).

Troubleshooting_Tree Start Low Extraction Recovery CheckpH Is sample pH optimized? Start->CheckpH CheckSolvent Is SPE sorbent or LLE solvent appropriate? CheckpH->CheckSolvent Yes AdjustpH Adjust pH based on extraction method CheckpH->AdjustpH No CheckElution Is SPE elution solvent strong enough? CheckSolvent->CheckElution Yes SelectSolvent Select appropriate sorbent/solvent (e.g., MCX, Ethyl Acetate) CheckSolvent->SelectSolvent No CheckStability Investigate analyte stability CheckElution->CheckStability Yes StrengthenElution Use acidified organic solvent (e.g., MeOH+TFA) CheckElution->StrengthenElution No End Recovery Improved AdjustpH->End SelectSolvent->End StrengthenElution->End

Caption: A troubleshooting decision tree for low extraction recovery.

References

Dealing with isotopic interference in Salbutamol-d9 (acetate) analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the analysis of Salbutamol-d9 (acetate).

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Salbutamol-d9 (acetate) analysis?

A1: Isotopic interference, or "cross-talk," occurs when the isotopic signature of the unlabeled Salbutamol analyte contributes to the signal of the deuterated internal standard, Salbutamol-d9.[1] This is primarily due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the Salbutamol molecule. At high concentrations of Salbutamol, the intensity of its M+9 isotopologue can be significant enough to artificially inflate the measured response of the Salbutamol-d9 internal standard, leading to inaccurate quantification.

Q2: Why is Salbutamol-d9 used as an internal standard?

A2: Stable isotope-labeled (SIL) internal standards like Salbutamol-d9 are considered the gold standard in quantitative mass spectrometry.[1][2] Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization effects and potential matrix suppression.[3] This allows for accurate correction of variations during sample preparation and analysis. The nine deuterium atoms provide a significant mass shift, which generally allows for clear differentiation from the unlabeled analyte.

Q3: Does the acetate salt form of Salbutamol-d9 affect the analysis?

A3: The acetate salt form of Salbutamol-d9 primarily enhances the solubility and stability of the compound in its solid form. Once dissolved in the analytical mobile phase, it dissociates, and the Salbutamol-d9 cation is analyzed. The acetate counter-ion does not typically interfere with the mass spectrometric analysis of Salbutamol-d9 itself. However, it is crucial to ensure that the stock solutions of both the analyte and the internal standard are prepared in a compatible solvent to prevent any precipitation or degradation.

Q4: What are the primary instrument parameters to consider for minimizing isotopic interference?

A4: High-resolution mass spectrometry can help distinguish between the analyte's isotopologues and the internal standard. However, in many cases, chromatographic separation and careful selection of precursor-product ion transitions in tandem mass spectrometry (MS/MS) are key. Ensuring baseline chromatographic separation between Salbutamol and any potential interfering endogenous compounds is crucial.

Troubleshooting Guides

Problem 1: I am observing a non-linear calibration curve, especially at high analyte concentrations.

  • Possible Cause: This is a classic symptom of isotopic interference.[1] At high concentrations of unlabeled Salbutamol, the M+9 isotopologue signal contributes to the Salbutamol-d9 signal, artificially increasing the internal standard response and causing the calibration curve to bend.

  • Troubleshooting Steps:

    • Verify the Isotopic Contribution: Analyze a high-concentration standard of unlabeled Salbutamol and monitor the mass channel for Salbutamol-d9. A significant signal at the retention time of Salbutamol will confirm the interference.

    • Adjust the Internal Standard Concentration: Increasing the concentration of the Salbutamol-d9 internal standard can sometimes mitigate the relative contribution of the analyte's isotopic peak.[2]

    • Implement a Non-Linear Calibration Model: Instead of a linear regression, use a non-linear fitting model that can account for the isotopic contribution.[1] A quadratic fit is often suitable for this purpose.

    • Mathematical Correction: Apply a mathematical correction to the measured internal standard peak area. This involves determining the percentage contribution of the analyte's M+9 isotopologue to the internal standard signal and subtracting it.

Problem 2: My quality control (QC) samples are consistently failing, showing a negative bias at high concentrations.

  • Possible Cause: A negative bias in high QC samples is another indication of isotopic interference. The artificially inflated internal standard signal leads to a lower calculated analyte-to-internal standard ratio, resulting in an underestimation of the analyte concentration.

  • Troubleshooting Steps:

    • Follow the steps outlined in Problem 1 to confirm and address the isotopic interference.

    • Re-evaluate the MRM Transitions: Ensure that the selected precursor and product ions for both the analyte and the internal standard are highly specific and that there is no unforeseen overlap in fragmentation patterns.

    • Optimize Chromatographic Separation: While Salbutamol and Salbutamol-d9 will co-elute, improving the overall peak shape and resolution can help in more accurate integration and minimize the impact of any closely eluting interferences.

Data Presentation

Table 1: Illustrative Data of Isotopic Interference on Salbutamol-d9 Signal

Salbutamol Concentration (ng/mL)Analyte Peak Area (Salbutamol)IS Peak Area (Salbutamol-d9) - No Interference (Expected)IS Peak Area (Salbutamol-d9) - With Interference (Observed)% Interference
110,0001,000,0001,000,5000.05%
10100,0001,000,0001,005,0000.50%
1001,000,0001,000,0001,050,0005.00%
100010,000,0001,000,0001,500,00050.00%

Table 2: Comparison of Quantification with and without Interference Correction

Salbutamol Concentration (ng/mL)Calculated Concentration (Without Correction) (ng/mL)% BiasCalculated Concentration (With Correction) (ng/mL)% Bias
10.99-1.0%1.000.0%
109.52-4.8%10.000.0%
10083.33-16.7%100.000.0%
1000666.67-33.3%1000.000.0%

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Salbutamol with Salbutamol-d9 (acetate) Internal Standard

This protocol is a general guideline and may require optimization for specific instrumentation and matrices.

  • Sample Preparation (Human Urine) [4][5]

    • To 1 mL of urine, add 50 µL of Salbutamol-d9 (acetate) internal standard solution (e.g., 100 ng/mL in methanol).

    • Add 1 mL of 0.1 M ammonium acetate buffer (pH 5.0).

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

      • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

      • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography [4][6]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry [7][8]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Salbutamol: Precursor m/z 240.2 → Product m/z 148.1

      • Salbutamol-d9: Precursor m/z 249.2 → Product m/z 157.1

    • Optimize collision energy and other source parameters for your specific instrument.

Visualizations

Isotopic_Interference_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataProcessing Data Processing & Analysis cluster_Troubleshooting Troubleshooting for Isotopic Interference Sample Biological Sample Spike Spike with Salbutamol-d9 (IS) Sample->Spike Extract Solid-Phase Extraction Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometry Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Fitting Ratio->Calibration Quantification Quantification Calibration->Quantification Interference Isotopic Interference Detected (Non-linear curve) Calibration->Interference High Conc. Bias Correction Apply Correction: - Non-linear regression - Mathematical adjustment Interference->Correction Correction->Quantification Accurate Result

Caption: Workflow for Salbutamol analysis with troubleshooting for isotopic interference.

Logical_Relationship Analyte High Concentration Salbutamol Isotopologues Natural Isotopologues (M+1, M+2, ... M+9) Analyte->Isotopologues Interference Isotopic Interference ('Cross-talk') Isotopologues->Interference M+9 overlaps with IS Signal Inflated IS Signal Interference->Signal IS Salbutamol-d9 (Internal Standard) IS->Interference Result Inaccurate Quantification (Negative Bias) Signal->Result

Caption: Logical relationship illustrating the cause of isotopic interference.

References

Technical Support Center: Enhancing Analytical Method Robustness with Salbutamol-d9 (acetate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Salbutamol-d9 (acetate) as an internal standard to enhance the robustness of analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why should I use Salbutamol-d9 (acetate) as an internal standard in my analytical method?

A1: Stable isotopically labeled (SIL) internal standards, such as Salbutamol-d9 (acetate), are considered the gold standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). [1][2]They are chemically and physically almost identical to the analyte (Salbutamol), leading to similar extraction recovery, chromatographic retention time, and ionization efficiency. [1]This co-elution and similar behavior help to compensate for variations in sample preparation and matrix effects, ultimately leading to more accurate and precise quantification of Salbutamol. [2][3] Q2: What are the most common issues encountered when using Salbutamol-d9 (acetate)?

A2: The most common issues include:

  • Chromatographic Separation: Deuterated standards can sometimes exhibit slightly different retention times compared to the unlabeled analyte on reversed-phase columns. [4]This can lead to differential matrix effects and impact the accuracy of quantification. [3][4]* Matrix Effects: Even with a SIL internal standard, significant ion suppression or enhancement from matrix components can affect the analyte and internal standard differently, leading to inaccurate results. [2][3][5]This is known as differential matrix effects. [3]* Stability: Salbutamol can be unstable under certain conditions, including changes in pH and temperature, and in certain solvents like methanol. [6]While Salbutamol-d9 is expected to have similar stability, it is crucial to handle stock and working solutions appropriately.

  • Isotopic Purity: The presence of unlabeled Salbutamol in the Salbutamol-d9 standard can lead to an overestimation of the analyte concentration, especially at low levels. It is essential to use a standard with high isotopic purity.

Q3: How can I minimize chromatographic separation between Salbutamol and Salbutamol-d9?

A3: To minimize separation, you can:

  • Optimize Chromatographic Conditions: Experiment with different mobile phase compositions, gradients, and flow rates.

  • Select an Appropriate Column: Consider using a column with a different stationary phase chemistry that provides less resolution between isotopologues.

  • Use C13 or N15 Labeled Standards: If significant separation persists, consider using a C13 or N15 labeled internal standard, as these tend to have retention times closer to the native analyte compared to deuterated standards. [4] Q4: What steps can I take to mitigate matrix effects?

A4: To mitigate matrix effects, consider the following:

  • Effective Sample Preparation: Employ robust sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. [7][8]* Chromatographic Separation: Ensure good chromatographic separation of the analyte and internal standard from the bulk of the matrix components. [2]* Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization. [9]* Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is representative of the study samples to compensate for matrix effects. [10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape for Salbutamol/Salbutamol-d9 Interaction with free silanols on the silica-based column.Add an ion-pair reagent like triethanolamine (TEA) or sodium heptane sulfonate (SHS) to the mobile phase. Ensure the mobile phase is buffered to a constant pH.
Inappropriate mobile phase pH.Adjust the mobile phase pH. Salbutamol methods often use acidic mobile phases. [11]
High Variability in Analyte/Internal Standard Response Ratio Differential matrix effects.Improve sample clean-up. [2]Optimize chromatography to separate analytes from matrix interferences. [2]Prepare matrix-matched calibrants.
Incomplete co-elution of analyte and internal standard.Optimize chromatographic conditions to achieve complete peak overlap. [4]
Instability of Salbutamol or Salbutamol-d9 in solution.Prepare fresh stock and working solutions. Investigate the stability of Salbutamol in the chosen solvent and storage conditions. [6]Salbutamol has shown degradation in methanolic solutions and urine over time. [6]
Overestimation of Salbutamol Concentration Presence of unlabeled Salbutamol in the Salbutamol-d9 internal standard.Use an internal standard with the highest possible isotopic purity. Verify the purity specified in the Certificate of Analysis.
Contribution from the internal standard to the analyte's MRM transition (crosstalk).Ensure that the MRM transitions for the analyte and internal standard are specific and that there is no significant crosstalk between the channels.
Low Recovery of Salbutamol and Salbutamol-d9 Inefficient extraction from the sample matrix.Optimize the sample extraction procedure (e.g., pH of the extraction solvent, type of SPE sorbent). Solid-phase extraction is a common and effective method for Salbutamol. [7][8]
Adsorption to labware.Use low-binding tubes and pipette tips. [9]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of Salbutamol-d9 (acetate).

    • Dissolve in a suitable solvent, such as methanol or water, in a 1 mL volumetric flask.

    • Vortex to ensure complete dissolution.

    • Store at the recommended temperature (typically -20°C) in an amber vial to protect from light.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., mobile phase or a mixture of methanol and water).

    • The concentration of the final working internal standard solution should be appropriate for the expected analyte concentration range in the samples. A common concentration for the internal standard spiking solution is in the ng/mL range. [8][9]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and may require optimization for your specific matrix.

  • Sample Pre-treatment:

    • For urine samples, hydrolysis with β-glucuronidase/arylsulfatase may be necessary to measure total Salbutamol (free and conjugated). [8][12] * Thaw plasma or urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Extraction:

    • To 1 mL of the sample, add the Salbutamol-d9 working solution to achieve the desired final concentration.

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric sorbent) with methanol followed by water.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid or ammonia).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Data Summary

The following tables summarize typical validation parameters for analytical methods using a Salbutamol internal standard.

Table 1: Linearity and Sensitivity

ParameterPlasmaUrineReference
Linearity Range0.02 - 20 ng/mL1 - 1000 ng/mL[8][11]
Correlation Coefficient (r²)> 0.99> 0.99[7][13]
Lower Limit of Quantification (LLOQ)0.02 ng/mL1 ng/mL[11]

Table 2: Precision and Accuracy

ParameterPlasmaUrineReference
Intra-day Precision (%RSD)< 15%< 5.04%[7][8]
Inter-day Precision (%RSD)< 15%< 5.04%[7][8]
Accuracy (% Recovery)85 - 115%83.82 - 102.33%[8]

Visualizations

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle Leads to

Caption: Salbutamol signaling pathway leading to bronchodilation.

Caption: General experimental workflow for Salbutamol quantification.

References

Validation & Comparative

Comparing Salbutamol-d9 (acetate) with other internal standards for Salbutamol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Salbutamol in biological matrices is critical for pharmacokinetic studies, doping control, and clinical monitoring. The use of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results, primarily by compensating for variability during sample preparation and analysis. This guide provides an objective comparison of Salbutamol-d9 (acetate) with other commonly used internal standards for Salbutamol analysis by liquid chromatography-mass spectrometry (LC-MS).

Overview of Internal Standards for Salbutamol Analysis

An ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be present in the biological matrix. For LC-MS-based quantification of Salbutamol, stable isotope-labeled (SIL) analogues are generally preferred due to their chemical and physical similarities to the analyte. Commonly employed internal standards for Salbutamol include:

  • Salbutamol-d9 (acetate): A heavily deuterated analogue of Salbutamol.

  • Salbutamol-d3: A deuterated analogue with three deuterium atoms.[1]

  • Salbutamol-d6: A deuterated analogue with six deuterium atoms.

  • Terbutaline: A structural analogue of Salbutamol.

This guide focuses on comparing the performance of Salbutamol-d9 with these alternatives, presenting available experimental data to aid researchers in selecting the most appropriate internal standard for their specific application.

Performance Data Comparison

The following tables summarize the performance characteristics of different internal standards for Salbutamol quantification based on data from various published studies. It is important to note that the experimental conditions, matrices, and instrumentation may vary between studies, making a direct comparison challenging. However, this compilation provides valuable insights into the expected performance of each internal standard.

Table 1: Linearity of Salbutamol Quantification Using Different Internal Standards

Internal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
Salbutamol-tert-butyl-d9Porcine Urine0.1 - 10> 0.99
Salbutamol-d3Human Plasma0.100 - 10.0> 0.99
Salbutamol-d6Human Urine200 - 20000.9874
TerbutalineHuman Plasma0.4 - 20.00.9999

Table 2: Precision of Salbutamol Quantification Using Different Internal Standards

Internal StandardMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Salbutamol-tert-butyl-d9Porcine Urine< 5.04< 5.04
Salbutamol-d3Human Plasma< 15< 15
Salbutamol-d6Human Urine-4.8 - 14.1
TerbutalineHuman Plasma10.1 (at LLOQ)-

Table 3: Accuracy and Recovery of Salbutamol Quantification Using Different Internal Standards

Internal StandardMatrixAccuracy (% Bias)Recovery (%)
Salbutamol-tert-butyl-d9Porcine Urine-83.82 - 102.33
Salbutamol-d3Human Plasma< 15-
TerbutalineHuman Plasma-> 80

Table 4: Matrix Effect Evaluation

Internal StandardMatrixMatrix Effect Evaluation
Salbutamol-d3Human PlasmaEvaluated and compensated for
Salbutamol-d9Bovine and Swine MuscleImplicitly compensated for by the use of a deuterated standard

Experimental Methodologies

This section provides an overview of the experimental protocols used in the studies cited for the quantification of Salbutamol using different internal standards.

Method 1: Salbutamol Quantification using Salbutamol-tert-butyl-d9 in Porcine Urine
  • Sample Preparation:

    • Hydrolysis of urine samples with β-glucuronidase/arylsulfatase.

    • Sequential solid-phase extraction (SPE) using Abs-Elut Nexus SPE followed by Bond Elut Phenylboronic Acid (PBA) SPE.[2]

  • Liquid Chromatography:

    • Column: Astec CHIROBIOTIC™ T HPLC column (3.0mm × 100mm; 5μm).[2]

    • Mobile Phase: 5mM ammonium formate in methanol.[2]

    • Flow Rate: 0.4 mL/min (isocratic).[2]

    • Column Temperature: 15°C.[2]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).[2]

Method 2: Salbutamol Quantification using Salbutamol-d3 in Human Plasma
  • Sample Preparation:

    • Protein precipitation with acetonitrile.[1]

  • Liquid Chromatography:

    • Column: Luna C18 column (2.1 mm × 150 mm, 5 μm).[1]

    • Mobile Phase: Methanol-water containing 10 mM ammonium acetate and 0.1% formic acid.[1]

    • Flow Rate: 0.5 mL/min (isocratic).[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: Salbutamol (m/z 240.1→148.1), Salbutamol-d3 (m/z 243.1→151.0).[1]

Method 3: Salbutamol Quantification using Terbutaline in Human Plasma
  • Sample Preparation:

    • Solid-phase extraction.

  • Liquid Chromatography:

    • Coupled-column chromatography.

  • Detection:

    • Fluorescence detection.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflow for comparing internal standards and a simplified representation of the β2-adrenergic receptor signaling pathway, which is relevant to Salbutamol's mechanism of action.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_comparison Performance Comparison Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Salbutamol & Internal Standard Sample->Spike Extraction Extraction (e.g., SPE, LLE, PPT) Spike->Extraction LC Liquid Chromatography Separation Extraction->LC MS Tandem Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation Quantification->Validation Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy MatrixEffect Matrix Effect Validation->MatrixEffect

Caption: Experimental workflow for comparing internal standards.

Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Bronchodilation PKA->Response Leads to

Caption: Simplified β2-adrenergic receptor signaling pathway.

Discussion and Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Salbutamol.

  • Salbutamol-d9 (acetate): As a heavily deuterated analog, Salbutamol-d9 is expected to have chromatographic and ionization behavior that is very similar to unlabeled Salbutamol, making it an excellent candidate for an internal standard. The high degree of deuteration minimizes the risk of isotopic cross-contribution to the analyte signal. While specific comparative studies are limited, the available data for Salbutamol-tert-butyl-d9 demonstrates good performance in terms of linearity, precision, and recovery.

  • Salbutamol-d3 and Salbutamol-d6: These deuterated standards are also good choices and have been successfully used in several validated methods. They are expected to effectively compensate for matrix effects and variability in sample processing.

  • Terbutaline: As a structural analogue, terbutaline can be a cost-effective alternative to stable isotope-labeled standards. However, it may not perfectly mimic the behavior of Salbutamol during extraction and ionization, potentially leading to less accurate correction for matrix effects. Its chromatographic separation from Salbutamol must also be ensured.

Recommendation:

For the highest level of accuracy and reliability, a heavily deuterated internal standard such as Salbutamol-d9 (acetate) is recommended. Its physicochemical properties are nearly identical to the analyte, ensuring the most effective compensation for analytical variability, including matrix effects. When Salbutamol-d9 is not available, Salbutamol-d3 or Salbutamol-d6 are also excellent choices. Terbutaline can be considered when a stable isotope-labeled standard is not feasible, but thorough validation of its performance, particularly regarding matrix effects, is crucial.

Researchers should always perform a comprehensive method validation according to regulatory guidelines to ensure the chosen internal standard is suitable for the intended application and matrix.

References

A Head-to-Head Battle: Cross-Validation of Salbutamol Assays with and without Salbutamol-d9 (acetate) Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Salbutamol, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Salbutamol assays cross-validated with and without the use of a deuterated internal standard, Salbutamol-d9 (acetate). Supported by experimental data from various studies, this document aims to equip you with the necessary information to make an informed decision for your analytical needs.

The use of a stable isotope-labeled internal standard, such as Salbutamol-d9, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte of interest, Salbutamol, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification.

This guide will delve into the performance characteristics of Salbutamol assays, presenting a clear comparison of methods employing Salbutamol-d9 against those that utilize a non-deuterated internal standard or no internal standard at all.

Performance Characteristics: A Tale of Two Methodologies

The following tables summarize the quantitative performance data from various studies, highlighting the key differences in linearity, precision, accuracy, and recovery between Salbutamol assays employing a deuterated internal standard and those without.

Table 1: Salbutamol Assay Performance with Deuterated Internal Standard (Salbutamol-d9 or similar)

ParameterLinearity Range (ng/mL)Precision (%RSD)Accuracy (% Recovery)Recovery (%)Reference
LC-MS/MS in Porcine Urine 0.1 - 10< 5.04 (intra- and inter-assay)-83.82 - 102.33[1]
UPLC-MS/MS in Human Urine 200 - 5000< 8.4 (intra-assay), 5.6 - 8.9 (intermediate)< 8.4 (intra-assay)-[2]
LC-MS/MS in Human Plasma 0.1 - 10< 15 (intra- and inter-run)< 15 (intra- and inter-run)-
LC-MS/MS in Serum-Free Media 10 - 2000 nM---[3]
GC-MS in Blood 3 - 100≤ 15 (≤ 20 at LLOQ)≤ 15 (≤ 20 at LLOQ)-

Table 2: Salbutamol Assay Performance with Non-Deuterated Internal Standard or Without Internal Standard

ParameterLinearity Range (ng/mL)Precision (%RSD)Accuracy (% Recovery)Recovery (%)Internal StandardReference
LC-ESI-MS in Human Urine 10.0 - 2000.0< 7.3 (intra- and inter-run)± 2.6-Nadolol[4]
HPLC in Metered Dose Inhaler 0.240 - 8.640 ppm0.65 (repeatability), 0.99 (intermediate)99.58-None[5]
LC-MS/MS in Human Plasma & Urine 0.02 - 1 (plasma), 1 - 100 (urine)---Acetaminophen[6]
HPLC in Pharmaceutical Dosage Form 1 - 25 µg/mL---None[7]

The Impact of a Deuterated Internal Standard

As evidenced by the data, assays employing a deuterated internal standard like Salbutamol-d9 consistently demonstrate high precision and accuracy. The use of a stable isotope-labeled internal standard is paramount in compensating for the analytical variability inherent in complex biological matrices. Without it, factors such as ion suppression or enhancement in the mass spectrometer source can lead to significant inaccuracies. While methods without an internal standard or with a non-deuterated one can be validated, they often require more stringent control over experimental conditions and may be more susceptible to matrix-induced errors.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a framework for the cross-validation of Salbutamol assays.

Experimental Protocol 1: Salbutamol Quantification in Urine using UPLC-MS/MS with Salbutamol-d6[2]
  • Sample Preparation:

    • Spike urine samples with Salbutamol-d6 as the internal standard.

    • Dilute the samples with ultrapure water (1:1, v/v).

    • Directly inject 1 µL of the diluted sample into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.01% formic acid in ultrapure water (v/v)

    • Mobile Phase B: 0.01% formic acid in acetonitrile (v/v)

    • Flow Rate: 0.6 mL/min

    • Gradient Elution: Employ a suitable gradient to achieve separation.

    • Column Temperature: 45°C

    • Total Run Time: 3.2 min

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Desolvation Gas: Nitrogen

    • Collision Gas: Argon

Experimental Protocol 2: Salbutamol Quantification in Porcine Urine using LC-MS/MS with Salbutamol-tert-butyl-d9[1]
  • Sample Preparation (Solid-Phase Extraction):

    • Hydrolyze porcine urine samples with β-glucuronidase/arylsulfatase.

    • Perform a double solid-phase extraction (SPE) using Abs-Elut Nexus SPE followed by Bond Elut Phenylboronic Acid (PBA) SPE cartridges.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC™ T HPLC column (3.0mm × 100mm; 5μm)

    • Mobile Phase: 5mM ammonium formate in methanol

    • Flow Rate: 0.4 mL/min

    • Run Time: 15 min (isocratic)

    • Column Temperature: 15°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of Salbutamol, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Salbutamol-d9 (IS) Sample->Spike Extraction Extraction (e.g., SPE, LLE, PPT) Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject Extract MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Validation Method Validation Quantification->Validation

Experimental workflow for Salbutamol bioanalysis.

salbutamol_signaling Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Simplified signaling pathway of Salbutamol.

Conclusion

The cross-validation of Salbutamol assays demonstrates a clear advantage when employing a deuterated internal standard such as Salbutamol-d9 (acetate). The presented data consistently shows improved precision and accuracy, which are critical for robust and reliable bioanalytical results in research and drug development. While methods without a deuterated internal standard can be utilized, they necessitate more rigorous validation and may be more prone to analytical variability. For the highest level of confidence in quantitative Salbutamol analysis, the use of a stable isotope-labeled internal standard is strongly recommended.

References

Inter-laboratory Comparison of Salbutamol Quantification Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Salbutamol, with a focus on techniques employing deuterated internal standards, such as Salbutamol-d9. The information presented is synthesized from multiple studies to offer a comprehensive overview of experimental protocols and performance data.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for Salbutamol quantification found in the literature. These methods commonly employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique. The use of a deuterated internal standard, like Salbutamol-d9, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring accurate quantification.

Table 1: Comparison of LC-MS/MS Methods for Salbutamol Quantification in Human Urine

ParameterMethod 1Method 2Method 3
Internal Standard d6-SalbutamolAtenololNadolol
Linearity Range 200 - 2000 ng/mL[1]Not Specified10.0 - 2000.0 ng/mL[2]
Lower Limit of Quantification (LLOQ) 20 ng/mL[1]Not Specified10.0 ng/mL[2]
Interday Precision (%RSD) 4.8% - 14.1%[1]Not Specified< 7.3%[2]
Accuracy Not SpecifiedNot SpecifiedWithin ±2.6%[2]
Sample Preparation Direct injection after fortification[1]Solid-phase extraction after hydrolysis[3]Solid-phase extraction after hydrolysis[2]

Table 2: Comparison of LC-MS/MS Methods for Salbutamol Quantification in Human Plasma

ParameterMethod 1Method 2Method 3
Internal Standard Salbutamol-d3Citalopram hydrobromideSalbutamol-tert-butyl-d9
Linearity Range 0.100 - 10.0 ng/mL[4]0.2 - 20.0 ng/mL[5]0.1 - 10 ng/mL[6]
Lower Limit of Quantification (LLOQ) Not specified, linearity starts at 0.100 ng/mL[4]0.02 ng/mL[5]0.3 ng/mL[6]
Intra- and Inter-assay Precision (%RSD) < 15%[4]Not Specified< 5.04%[6]
Recovery Not SpecifiedNot Specified83.82 - 102.33%[6]
Sample Preparation Protein precipitation with acetonitrile[4]Liquid-liquid extraction with ethyl acetate[5]Solid-phase extraction[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for Salbutamol quantification using LC-MS/MS with a deuterated internal standard.

Protocol 1: Direct Urine Injection LC-MS/MS

This method is notable for its minimal sample preparation, making it suitable for high-throughput screening.

  • Sample Preparation : Urine samples (1 mL) are fortified with the internal standard (e.g., d6-salbutamol to a concentration of 500 ng/mL).[1]

  • Injection : Without any further preparation, a 10 µL aliquot is directly injected into the LC-MS/MS system.[1]

  • Liquid Chromatography : An Agilent 1100 series liquid chromatograph is used.[1]

  • Mass Spectrometry : An Applied Biosystems API 2000 triple quadrupole mass spectrometer with atmospheric pressure chemical ionization (APCI) is employed.[1]

  • Quantification : Ion transitions of m/z 240/148 for Salbutamol and m/z 246/148 for d6-Salbutamol are monitored.[1]

Protocol 2: Plasma Protein Precipitation LC-MS/MS

This protocol is a common and straightforward method for cleaning up plasma samples before analysis.

  • Sample Preparation : Plasma samples are deproteinized by adding acetonitrile containing the internal standard (e.g., Salbutamol-d3).[4]

  • Chromatographic Separation : A Luna C18 column (2.1 mm × 150 mm, 5 µm) is used with an isocratic mobile phase of methanol-water containing 10 mM ammonium acetate and 0.1% formic acid. The flow rate is 0.5 mL/min.[4]

  • Mass Spectrometry : The mass spectrometer is operated in positive ion mode with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode.[4]

  • MRM Transitions : The precursor-product ion pairs monitored are m/z 240.1→148.1 for Salbutamol and m/z 243.1→151.0 for Salbutamol-d3.[4]

Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

SPE is a more rigorous sample clean-up technique that can improve sensitivity and reduce matrix effects.

  • Enzymatic Hydrolysis : To measure total Salbutamol (free and conjugated), urine samples may first be treated with β-glucuronidase.[2][3]

  • Solid-Phase Extraction : The hydrolyzed sample is then passed through an SPE cartridge (e.g., Bond Elut-Certify) to isolate the analyte and internal standard.[2]

  • Elution : The retained compounds are eluted from the cartridge with an appropriate solvent.

  • LC-MS/MS Analysis : The eluate is then analyzed by LC-MS/MS, often with an ESI source.[2]

Visualizations

The following diagrams illustrate a typical experimental workflow for Salbutamol quantification.

Salbutamol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (Urine/Plasma) spike Spike with Salbutamol-d9 (IS) start->spike extract Extraction (SPE, LLE, or PPT) spike->extract evap Evaporation & Reconstitution extract->evap lc LC Separation evap->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve Plotting ratio->curve quant Quantify Concentration curve->quant

References

A Comparative Guide to the Bioanalytical Performance of Salbutamol-d9 (acetate) for Salbutamol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance of Salbutamol-d9 (acetate) as an internal standard in the quantitative analysis of Salbutamol. The data presented is compiled from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other chromatographic techniques. This document aims to assist researchers in evaluating the suitability of Salbutamol-d9 (acetate) for their specific bioanalytical needs by presenting key performance metrics such as linearity, accuracy, and precision from published literature.

Performance Characteristics of Deuterated Internal Standards for Salbutamol Analysis

The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative mass spectrometry to ensure high accuracy and precision by correcting for variability in sample preparation and instrument response. For Salbutamol analysis, several deuterated analogues are utilized, with Salbutamol-d9 being a common choice.

Data Summary

The following tables summarize the linearity, accuracy (recovery), and precision (relative standard deviation, %RSD) data for Salbutamol analysis using various deuterated internal standards, as reported in different studies. It is important to note that performance metrics can be influenced by the matrix, sample preparation technique, and specific instrument conditions.

Table 1: Linearity of Salbutamol Analysis using Deuterated Internal Standards

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Citation
Salbutamol-tert-butyl-d9LC-MS/MSPorcine Urine0.1 - 10> 0.99 (implied)[1]
Salbutamol-d3GC-MS/MSHuman Urine250 - 20000.99
Salbutamol-d3LC-MS/MSHuman Plasma0.15 - 24> 0.99 (implied)
Not SpecifiedHPLCMetered Dose Inhaler0.240 - 8.640 (ppm)0.999[2]
Salbutamol-d9LC-MS/MSBovine UrineNot specified> 0.990[3]

Table 2: Accuracy and Precision of Salbutamol Analysis using Deuterated Internal Standards

Internal StandardAnalytical MethodMatrixAccuracy (% Recovery)Precision (%RSD)Citation
Salbutamol-tert-butyl-d9LC-MS/MSPorcine Urine83.82 - 102.33< 5.04 (Intra- and Inter-assay)[1]
Salbutamol-d3GC-MS/MSHuman Urine95.50 - 107.041.85 - 2.85 (Intra- and Inter-day)
Salbutamol-d3LC-MS/MSHuman Plasma> 90% (as precision)< 11% (Intra- and Inter-day)
Not SpecifiedHPLCMetered Dose Inhaler99.580.65 (Repeatability), 0.99 (Intermediate)[2]
Salbutamol-d9LC-MS/MSBovine Urine73.67 - 118.801.62 - 15.47 (Intra-day), 2.70 - 10.44 (Inter-day)[3]

Experimental Methodologies

The following sections provide an overview of typical experimental protocols for the analysis of Salbutamol using a deuterated internal standard with LC-MS/MS.

Sample Preparation

A common procedure for the extraction of Salbutamol from biological matrices involves solid-phase extraction (SPE).

  • Enzymatic Hydrolysis: For urine samples, a hydrolysis step using β-glucuronidase/arylsulfatase is often employed to deconjugate Salbutamol metabolites.[1]

  • Solid-Phase Extraction (SPE):

    • Conditioning: The SPE cartridge (e.g., Abs-Elut Nexus) is conditioned with methanol followed by water.

    • Loading: The pre-treated sample is loaded onto the cartridge.

    • Washing: The cartridge is washed with a weak solvent to remove interferences.

    • Elution: Salbutamol and the internal standard are eluted with an appropriate organic solvent.[1]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A chiral column such as the Astec CHIROBIOTIC™ T HPLC column (3.0mm × 100mm; 5μm) is often used for the separation of Salbutamol enantiomers.[1]

  • Mobile Phase: An isocratic mobile phase consisting of 5mM ammonium formate in methanol is a common choice.[1]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[1]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Salbutamol and its deuterated internal standard are monitored for quantification.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Salbutamol using a deuterated internal standard.

Salbutamol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (e.g., Urine) Spike Spike with Salbutamol-d9 Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Inject Data Data Acquisition (MRM) LCMS->Data Quant Quantification Data->Quant Results Concentration Results Quant->Results

Caption: Bioanalytical workflow for Salbutamol quantification.

Comparison with Alternatives

While Salbutamol-d9 is a suitable internal standard, other deuterated analogues such as Salbutamol-d3 are also commonly used.[4] The choice of internal standard can be critical. For instance, one study noted that Salbutamol-d9 was less effective in compensating for matrix effects due to a hydrogen-deuterium exchange during MS fragmentation, and consequently, Salbutamol-d3 was preferred in that specific application.

Non-deuterated structural analogues can also be used as internal standards, but they may not co-elute with the analyte, which can lead to less accurate correction for matrix effects. The ideal internal standard is a stable isotope-labeled version of the analyte itself, as it has nearly identical chemical and physical properties, ensuring it behaves similarly during sample preparation and analysis.

Conclusion

The use of Salbutamol-d9 (acetate) as an internal standard provides a reliable method for the quantitative analysis of Salbutamol in various biological matrices. The available data from multiple studies demonstrates good linearity, accuracy, and precision, making it a suitable choice for pharmacokinetic studies, clinical monitoring, and other research applications. However, researchers should carefully validate the method in their specific matrix and consider the potential for hydrogen-deuterium exchange, which may influence the choice of the deuterated standard for optimal performance.

References

Navigating the Sub-Nanogram Sphere: A Comparative Guide to the Limit of Detection and Quantification for Salbutamol Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of therapeutic agents like Salbutamol is paramount. This guide provides a comparative analysis of the limits of detection (LOD) and quantification (LOQ) for Salbutamol, with a focus on methods employing the deuterated internal standard, Salbutamol-d9. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, minimizing variability and enhancing confidence in results.

This document delves into the experimental data from various studies, presenting a clear comparison of achievable sensitivity across different biological matrices and analytical platforms. Detailed experimental protocols are provided to enable replication and adaptation in your own laboratory settings.

Performance Comparison: LOD and LOQ of Salbutamol

The following tables summarize the quantitative performance of various analytical methods for the determination of Salbutamol. The data highlights the enhanced sensitivity and reliability achieved when using a deuterated internal standard such as Salbutamol-d9.

MatrixAnalytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Human SerumUHPLC-MS/MSDeuterated analytes<2.1 pg/mL8.3 pg/mL2.1 pg/mL - 207.5 ng/mL
Human UrineUHPLC-MS/MSDeuterated analytes<0.17 ng/mL0.17 ng/mLNot Specified[1]
Human PlasmaLC-MS/MSSalbutamol-d3Not Specified0.15 ppb (ng/mL)0.15 - 24 ppb (ng/mL)[2][3]
Porcine UrineLC-MS/MSSalbutamol-tert-butyl-d9Not Specified0.3 ng/mL0.1 - 10 ng/mL[4]
Human UrineLC-MS/MSDeuterated Salbutamol20 ng/mL (Lower limit of detection)Not Specified200 - 2000 ng/mL[5]
Human PlasmaLC-MS/MSAcetaminophenNot Specified0.02 ng/mLNot Specified[6]
Human UrineLC-MS/MSAcetaminophenNot Specified1 ng/mLNot Specified[7][6]
Human BloodGC-MSNot SpecifiedNot Specified5 ng/mL3 - 100 ng/mL[8]
Heifer PlasmaUPLC-MS/MSNot SpecifiedNot Specified0.2 ng/mLNot Specified[9]

Alternative Internal Standards and Methods

While deuterated standards are the gold standard, other internal standards have been utilized. It is important to note that these may not offer the same level of analytical precision.

MatrixAnalytical MethodInternal StandardLimit of Quantification (LOQ)Linearity RangeReference
Human UrineLC-ESI-MSNadolol10.0 ng/mL10.0 - 2000.0 ng/mL[10]

Experimental Protocols: A Closer Look

The methodologies employed to achieve these detection and quantification limits are critical. Below are detailed protocols from cited studies, providing a framework for laboratory implementation.

Protocol 1: UHPLC-MS/MS for Salbutamol in Human Serum and Urine

This method demonstrates high sensitivity for the analysis of Salbutamol.

  • Sample Preparation:

    • Serum and urine samples were spiked with deuterated internal standards.[1]

    • Further specific extraction details were not available in the abstract.

  • Chromatography:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC).[1]

    • Column: Specific column details not provided in the abstract.

    • Mobile Phase: Specific mobile phase composition not provided in the abstract.

  • Mass Spectrometry:

    • System: Tandem Mass Spectrometry (MS/MS).[1]

    • Ionization: Electrospray Ionization (ESI) is commonly used for such analyses.[1]

    • Detection: Multiple Reaction Monitoring (MRM) mode is typically employed for quantification.

Protocol 2: LC-MS/MS for Salbutamol in Human Plasma

A robust method for quantifying Salbutamol in a complex biological matrix.

  • Sample Preparation:

    • Plasma samples were fortified with Salbutamol-d3 as the internal standard.[2][3]

    • Proteins were precipitated using methanol.[2][3]

  • Chromatography:

    • System: High-Performance Liquid Chromatography (HPLC).[2]

    • Column: Inertsil® ODS-3V C18 (150×4.6 mm, 5μm).[2]

    • Mobile Phase: A mixture of acetonitrile and 5mM ammonium acetate.[2]

    • Flow Rate: 1 mL/min.[2]

  • Mass Spectrometry:

    • System: AB Sciex Triple Quad 5500 tandem mass spectrometer.[2]

    • Ionization: Positive Electrospray Ionization (ESI) mode.[2]

    • Detection: Multiple Reaction Monitoring (MRM) with the following transitions:

      • Salbutamol: m/z 240→166 and m/z 240→148.[2]

      • Salbutamol-d3: m/z 244→151.[2]

Visualizing the Workflow

To further clarify the analytical process, the following diagram illustrates a typical experimental workflow for the quantification of Salbutamol using a deuterated internal standard.

Salbutamol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Spike Spike with Salbutamol-d9 Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Result Concentration Determination Quant->Result

Caption: Experimental workflow for Salbutamol quantification.

Conclusion

The data presented unequivocally supports the use of deuterated internal standards, such as Salbutamol-d9, for achieving the lowest limits of detection and quantification for Salbutamol in biological matrices. The presented LC-MS/MS methods, in particular, offer exceptional sensitivity and specificity, making them the preferred choice for pharmacokinetic studies, clinical monitoring, and anti-doping applications. The detailed protocols and workflow diagram provided in this guide serve as a valuable resource for researchers aiming to establish high-performance analytical methods for Salbutamol.

References

A Comparative Analysis of Salbutamol Levels in Plasma vs. Urine Utilizing Salbutamol-d9 (acetate) as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Salbutamol concentrations in plasma and urine, critical matrices for pharmacokinetic and anti-doping studies. It details the quantitative relationship between Salbutamol and its primary metabolite, Salbutamol-4'-O-sulfate, in these biological fluids. Furthermore, this guide outlines a detailed experimental protocol for the simultaneous quantification of Salbutamol in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Salbutamol-d9 (acetate) as an internal standard for accurate and reliable measurements.

Data Presentation: Quantitative Comparison of Salbutamol and its Metabolite

The distribution and concentration of Salbutamol and its major metabolite, Salbutamol-4'-O-sulfate, vary significantly between plasma and urine, and are heavily influenced by the route of administration. The following tables summarize key quantitative data from a study involving the administration of 1200 µg of inhaled Salbutamol to healthy volunteers.

AnalyteMaximum Concentration (Cmax) in Serum (ng/mL)
Salbutamol10.0[1]
Salbutamol-4'-O-sulfate21.4 (calculated as salbutamol equivalent)[1]

Table 1: Maximum Concentrations of Salbutamol and its Metabolite in Serum. This table illustrates that after inhalation, the concentration of the sulfate metabolite is more than double that of the parent drug in the bloodstream, highlighting extensive first-pass metabolism.

AnalyteMaximum Concentration (Cmax) in Urine (ng/mL)
Salbutamol948.5[1]
Salbutamol-4'-O-sulfate2738.5[1]

Table 2: Maximum Concentrations of Salbutamol and its Metabolite in Urine. Urinary excretion data shows substantially higher concentrations of both the parent drug and its metabolite compared to serum. The metabolite is the most abundant species, indicating that renal clearance is a major elimination pathway for metabolically transformed Salbutamol.

Experimental Protocols

A robust and sensitive analytical method is crucial for the accurate quantification of Salbutamol in biological matrices. The following is a representative experimental protocol for the determination of Salbutamol in plasma and urine using LC-MS/MS with Salbutamol-d9 as an internal standard.

1. Sample Preparation

  • Plasma/Serum:

    • To 200 µL of plasma or serum, add 10 µL of an internal standard solution (Salbutamol-d9 in methanol).

    • Perform protein precipitation by adding 700 µL of methanol.

    • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

  • Urine:

    • To 200 µL of urine, add 10 µL of the internal standard solution (Salbutamol-d9 in methanol).

    • For the analysis of total Salbutamol (free and conjugated), enzymatic hydrolysis with β-glucuronidase/arylsulfatase is performed.

    • Add 700 µL of methanol to precipitate proteins and other interfering substances.

    • Centrifuge the sample and transfer the supernatant for analysis.[2]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor to product ion transitions monitored are specific for Salbutamol and its deuterated internal standard. For example:

      • Salbutamol: m/z 240.2 → 148.1[3][4][5]

      • Salbutamol-d9: The precursor ion will be shifted by +9 Da (m/z 249.2), while the product ion may remain the same or be shifted depending on the fragmentation pattern.

3. Quantification

The concentration of Salbutamol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Salbutamol and a constant concentration of the internal standard.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of Salbutamol and the experimental workflow for its analysis.

Salbutamol_Metabolism Salbutamol Salbutamol Metabolite Salbutamol-4'-O-sulfate (Inactive) Salbutamol->Metabolite Sulfotransferase (SULT1A3) in Liver and Intestinal Wall Excretion Urinary Excretion Salbutamol->Excretion Unchanged Drug Metabolite->Excretion

Caption: Metabolic pathway of Salbutamol.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Plasma_Urine Plasma or Urine Sample Add_IS Addition of Salbutamol-d9 (acetate) Internal Standard Plasma_Urine->Add_IS Hydrolysis Enzymatic Hydrolysis (Urine) Add_IS->Hydrolysis Urine Samples Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Plasma Samples Hydrolysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio vs. Calibration Curve) MS_Detection->Quantification

Caption: Experimental workflow for Salbutamol analysis.

References

Navigating Method Validation: A Comparative Guide to FDA and WADA Guidelines for Internal Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals operating in regulated environments, adherence to stringent method validation guidelines is paramount. This guide provides a comparative overview of the key principles and acceptance criteria for bioanalytical method validation using internal standards, as stipulated by the U.S. Food and Drug Administration (FDA) and the World Anti-Doping Agency (WADA). Understanding these regulatory frameworks is crucial for ensuring data integrity and successful regulatory submissions.

The use of an internal standard (IS) is a cornerstone of quantitative bioanalysis, compensating for variability in sample preparation and instrument response. Both the FDA and WADA have established comprehensive guidelines for validating analytical methods that employ internal standards. While sharing fundamental principles, their specific requirements and acceptance criteria can differ, impacting the design and execution of validation studies.

Quantitative Data Summary: A Head-to-Head Comparison

The following tables summarize the key quantitative acceptance criteria for bioanalytical method validation as outlined by the FDA and WADA. These criteria are essential for demonstrating the reliability, accuracy, and precision of an analytical method.

Table 1: Comparison of Key Bioanalytical Method Validation Parameters

Validation ParameterFDA GuidelineWADA Guideline
Selectivity Response of interfering components should be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte and < 5% for the internal standard in at least six individual sources of blank matrix.[1]The method must differentiate the analyte from endogenous components, metabolites, and other substances in the sample. Specific criteria for interference are not explicitly quantified in the same manner as the FDA but emphasize demonstrating a lack of interference.
Accuracy The mean value should be within ±15% of the nominal concentration for Quality Control (QC) samples, except for the LLOQ, which should be within ±20%.[2]For quantitative methods, the bias of the mean of replicate measurements at each concentration level should not exceed 15% of the target concentration (20% at the Minimum Required Performance Level - MRPL).
Precision (Repeatability and Intermediate Precision) The coefficient of variation (CV) should not exceed 15% for QC samples, except for the LLOQ, where the CV should not exceed 20%.[2]The intra- and inter-assay precision (expressed as CV%) should not be greater than 15% for concentrations above the MRPL. At the MRPL, the CV% should not be greater than 20%.
Recovery While not mandatory to be 100%, the recovery of the analyte and internal standard should be consistent, precise, and reproducible.[2][3] The FDA does not provide specific acceptance criteria for percent recovery but emphasizes consistency.[4]WADA guidelines also emphasize the importance of consistent and reproducible recovery but do not specify a numerical acceptance range.
Calibration Curve A minimum of six non-zero standards, a blank, and a zero standard are required.[2] At least 75% of the non-zero standards must be within ±15% of their nominal concentrations (±20% for LLOQ).The calibration model should be appropriate for the concentration range. The deviation of the back-calculated concentrations of the calibrators from their nominal values should be within ±15% (±20% at the LLOQ/MRPL).

Experimental Protocols: A Step-by-Step Approach to Validation

The following is a generalized experimental protocol for the validation of a bioanalytical method using an internal standard, incorporating best practices from both FDA and WADA guidelines.

1. Preparation of Stock and Working Solutions:

  • Prepare separate stock solutions of the analyte and the internal standard from well-characterized reference materials.

  • Prepare a series of working standard solutions by diluting the analyte stock solution with an appropriate solvent to create calibration standards.

  • Prepare separate working solutions for quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

2. Calibration Curve Preparation:

  • Spike a set of blank biological matrix samples with the working standard solutions to create a calibration curve with at least six non-zero concentration points, a blank sample (matrix without analyte or IS), and a zero sample (matrix with IS only).[2]

3. Quality Control Sample Preparation:

  • Spike blank biological matrix with the QC working solutions to prepare LLOQ, low, medium, and high QC samples.

4. Selectivity Assessment:

  • Analyze at least six different sources of the blank biological matrix to assess for interfering peaks at the retention times of the analyte and the internal standard.[1]

  • The response of any interfering peak in the blank samples should not be more than 20% of the response of the LLOQ for the analyte and 5% for the internal standard.[1]

5. Accuracy and Precision Determination:

  • Analyze at least five replicates of the LLOQ, low, medium, and high QC samples in at least three separate analytical runs.

  • Calculate the intra- and inter-assay accuracy (as percent bias) and precision (as percent coefficient of variation). The acceptance criteria are detailed in Table 1.

6. Recovery Evaluation:

  • Determine the extraction recovery of the analyte and the internal standard at low, medium, and high concentrations.

  • Compare the peak area response of extracted samples to that of unextracted (post-extraction spiked) samples.

  • While no specific acceptance criteria are mandated, recovery should be consistent and reproducible.[2][3]

7. Stability Studies:

  • Evaluate the stability of the analyte and internal standard in the biological matrix under various conditions, including:

    • Freeze-thaw stability

    • Short-term (bench-top) stability

    • Long-term storage stability

    • Stock solution stability

    • Post-preparative stability

8. Internal Standard Response Monitoring:

  • Monitor the response of the internal standard throughout all validation runs to ensure its consistency. Significant variability may indicate problems with sample processing or instrument performance.

Visualizing the Workflow

The following diagram illustrates the typical workflow for bioanalytical method validation with an internal standard, from initial preparation to final data analysis.

Method_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Evaluation prep_stock Prepare Stock Solutions (Analyte & IS) prep_working Prepare Working Solutions (Calibration & QC) prep_stock->prep_working prep_samples Prepare Spiked Samples (Calibration Curve & QCs) prep_working->prep_samples data_acquisition LC-MS/MS Analysis prep_samples->data_acquisition selectivity Selectivity data_processing Data Processing (Peak Integration, Concentration Calculation) selectivity->data_processing accuracy_precision Accuracy & Precision accuracy_precision->data_processing recovery Recovery recovery->data_processing stability Stability stability->data_processing data_acquisition->selectivity data_acquisition->accuracy_precision data_acquisition->recovery data_acquisition->stability acceptance_criteria Compare Against Acceptance Criteria data_processing->acceptance_criteria validation_report Generate Validation Report acceptance_criteria->validation_report

Bioanalytical method validation workflow.

References

Safety Operating Guide

Proper Disposal of Salbutamol-d9 (acetate) for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and professional practice. This guide provides detailed procedures for the proper disposal of Salbutamol-d9 (acetate), a deuterated analog of the β2-adrenergic receptor agonist, Salbutamol. Adherence to these guidelines is essential to protect personnel and the environment from potential harm.

Salbutamol-d9 (acetate) is classified as harmful if swallowed, causes serious eye irritation, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative that this compound is not disposed of through standard waste streams.

Key Disposal and Safety Information

The following table summarizes the critical safety and disposal information for Salbutamol-d9 (acetate).

ParameterGuidelineCitation
Disposal Method Dispose of in accordance with prevailing country, federal, state, and local regulations. Must not be disposed of together with household garbage.[2][3]
Environmental Precautions Do not allow the product to enter drains, sewers, or water courses. Inform respective authorities in case of seepage into a water course or sewage system.[1][4][5]
Contaminated Packaging Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations.[2][3]
Personal Protective Equipment (PPE) Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3][5]
Accidental Release Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[5]

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of Salbutamol-d9 (acetate).

start Start: Salbutamol-d9 (acetate) Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Segregate Waste into a Designated, Labeled, and Sealed Hazardous Waste Container ppe->container storage 3. Store Container in a Designated Hazardous Waste Accumulation Area container->storage documentation 4. Complete Hazardous Waste Manifest/Log storage->documentation disposal 5. Arrange for Pickup by Certified Hazardous Waste Disposal Service documentation->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for Salbutamol-d9 (acetate).

Experimental Protocols

While specific experimental protocols for the disposal of Salbutamol-d9 (acetate) are not detailed in safety data sheets, the principles of safe handling and waste management are universally applicable. The primary "protocol" for disposal involves the administrative and logistical procedures for managing hazardous chemical waste within a research facility.

Protocol for Segregation and Storage of Salbutamol-d9 (acetate) Waste:

  • Identification: Clearly identify all waste streams containing Salbutamol-d9 (acetate). This includes pure unused product, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure lid, specifically designated for hazardous chemical waste.

    • The container must be compatible with Salbutamol-d9 (acetate).

    • Label the container clearly with "Hazardous Waste," the full chemical name "Salbutamol-d9 (acetate)," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Accumulation:

    • Keep the hazardous waste container sealed when not in use.

    • Store the container in a designated satellite accumulation area or the main hazardous waste storage area, as per your facility's guidelines.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Documentation and Disposal:

    • Maintain an accurate log of the waste being added to the container.

    • Once the container is full or has reached the designated accumulation time limit, follow your institution's procedures to request a pickup from a certified hazardous waste disposal vendor.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Salbutamol-d9 (acetate), thereby fostering a secure and responsible research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.